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  • Product: 2H-Thiopyran-2-one, tetrahydro-
  • CAS: 1003-42-5

Core Science & Biosynthesis

Foundational

"2H-Thiopyran-2-one, tetrahydro-" basic properties

The following technical guide is structured to provide an exhaustive analysis of 2H-Thiopyran-2-one, tetrahydro- (commonly referred to as -thiolactone). This document prioritizes mechanistic depth, experimental reproduci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 2H-Thiopyran-2-one, tetrahydro- (commonly referred to as


-thiolactone). This document prioritizes mechanistic depth, experimental reproducibility, and application-specific insights for drug delivery and polymer science.

Technical Monograph: 2H-Thiopyran-2-one, tetrahydro- ( -Thiolactone)

High-Fidelity Synthesis, Reactivity Profiling, and Polythioester Applications

Executive Summary: The Thioester Advantage

In the landscape of biodegradable materials and functionalizable scaffolds, 2H-thiopyran-2-one, tetrahydro- (CAS 1003-42-5) occupies a critical niche. Unlike its oxygen analog (


-valerolactone), this six-membered thiolactone possesses a cyclic thioester linkage. This structural substitution introduces a unique "reactivity switch": the thioester bond is thermodynamically more stable than the oxo-ester towards hydrolysis but kinetically more reactive towards aminolysis and ring-opening polymerization (ROP) under specific catalytic conditions.

For drug development professionals, this compound offers two distinct value propositions:

  • Biodegradable Polythioesters (PTEs): It serves as the monomer for PTEs, which exhibit superior thermal properties and chemical recyclability compared to polyesters.

  • Thiol-Click Handles: Upon ring-opening (e.g., via aminolysis), it liberates a free thiol group, enabling subsequent thiol-ene "click" reactions for high-precision bioconjugation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The physicochemical properties of


-thiolactone dictate its handling and polymerization thermodynamics.
PropertyValueNotes
IUPAC Name 2H-Thiopyran-2-one, tetrahydro-
Common Synonyms

-Thiolactone,

-Valerothiolactone, 5-Mercaptovaleric acid lactone
CAS Number 1003-42-5 Distinct from 2,5-dimethyltetrahydrofuran (1003-38-9)
Molecular Formula

Molecular Weight 116.18 g/mol
Boiling Point 106–107 °C @ 12 TorrDecomposes at atmospheric pressure near 220°C
Density 1.155 g/cm³Significantly denser than water
Solubility Soluble in CH

Cl

, THF, Toluene
Hydrolyzes slowly in aqueous buffers
Ring Strain Moderate (~5–10 kJ/mol lower than

-thiolactone)
Drives ROP but allows stability at RT

Synthetic Routes & Production

The synthesis of


-thiolactone relies on the cyclization of 5-mercaptovaleric acid or its derivatives. The choice of pathway depends on the availability of precursors (bromo-acids vs. mercapto-acids).
Pathway A: The Thio-Cyclization Protocol (Primary Route)

This route utilizes 5-bromovaleric acid as the starting material, converting it to the thiol via a thiourea intermediate, followed by acid-catalyzed cyclization.

Mechanism:

  • Nucleophilic Substitution: Thiourea attacks the alkyl bromide (

    
    ).
    
  • Hydrolysis: The isothiouronium salt is hydrolyzed to 5-mercaptovaleric acid.

  • Dehydrative Cyclization: Acid-catalyzed intramolecular esterification forms the ring.

Synthesis Fig 1. Stepwise synthesis of tetrahydro-2H-thiopyran-2-one from 5-bromovaleric acid. Start 5-Bromovaleric Acid Inter1 Isothiouronium Intermediate Start->Inter1 + Thiourea Reflux (EtOH) Inter2 5-Mercaptovaleric Acid Inter1->Inter2 + NaOH/H2O Hydrolysis Product δ-Thiolactone (Target) Inter2->Product + p-TsOH (cat.) Dehydration (-H2O)

Experimental Protocol: Synthesis of -Thiolactone

Self-Validating Step: Monitor the disappearance of the S-H stretch (2550 cm⁻¹) and the shift of the Carbonyl stretch (1700 cm⁻¹ → 1660 cm⁻¹ for thioester) via FTIR.

  • Thiolation: Dissolve 5-bromovaleric acid (50 mmol) and thiourea (55 mmol) in ethanol (100 mL). Reflux for 4 hours.

  • Hydrolysis: Add aqueous NaOH (2.5 M, 60 mL) to the mixture and reflux for 2 hours under

    
     (critical to prevent disulfide formation).
    
  • Acidification & Extraction: Cool to 0°C, acidify to pH 1 with HCl. Extract 5-mercaptovaleric acid with DCM.

  • Cyclization: To the DCM layer, add p-toluenesulfonic acid (1 mol%). Stir at room temperature for 12 hours with molecular sieves (3Å) to sequester water.

  • Purification: Wash with saturated

    
    , dry over 
    
    
    
    , and distill under reduced pressure (106°C / 12 Torr).

Reactivity & Mechanistic Insights[7][8]

Ring-Opening Polymerization (ROP)

-Thiolactone undergoes ROP to form Poly(thioesters) (PTEs). Unlike lactones which form polyesters, the propagating species in thiolactone ROP is a thiolate anion , which is a softer and more nucleophilic species than the alkoxide.
  • Catalysts: Organic bases (DBU, TBD) or thioureas/base complexes.

  • Initiators: Thiols (benzyl mercaptan) or primary amines.

  • Thermodynamics: The reaction is driven by the release of ring strain. However, the lower ring strain of the 6-membered ring compared to the 4-membered (

    
    ) or 5-membered (
    
    
    
    ) analogs requires highly active catalysts to achieve high conversion.

ROP_Mechanism Fig 2. Anionic Ring-Opening Polymerization (ROP) mechanism yielding polythioesters. Initiator Initiator (R-SH + Base) Transition Tetrahedral Intermediate Initiator->Transition Nucleophilic Attack Monomer δ-Thiolactone (Monomer) Monomer->Transition Propagating Propagating Thiolate Anion Transition->Propagating Ring Opening (C-S Bond Cleavage) Polymer Polythioester Chain Propagating->Polymer + n Monomers Chain Growth

Aminolysis: The Functionalization Gateway

One of the most powerful features of


-thiolactone is its clean reaction with primary amines. This "aminolysis" opens the ring to generate a mercapto-amide .
  • Utility: This reaction is orthogonal to many other functional group transformations. It is used to introduce thiol groups into polymers or surfaces that contain amine handles.

  • Kinetics: First-order with respect to amine. The rate-determining step is the formation of the zwitterionic tetrahedral intermediate.[1][2]

Applications in Drug Development[2][9]

Biodegradable Polythioester Backbones

Polythioesters (PTEs) derived from


-thiolactone are emerging as superior alternatives to PLGA (Poly(lactic-co-glycolic acid)) for certain applications.
  • Advantage: The thioester bond is susceptible to degradation by specific enzymes (lipases, esterases) but shows different hydrolytic stability profiles than oxo-esters, allowing for tunable degradation rates.

  • Recyclability: PTEs can be chemically recycled back to the monomer in high yield, aligning with sustainable lab practices.

ROS-Scavenging Nanocarriers

Polymers containing the thiol/thioether motif (derived from


-thiolactone) exhibit intrinsic antioxidant properties.
  • Mechanism: The sulfide groups in the polymer backbone can be oxidized to sulfoxides and sulfones by Reactive Oxygen Species (ROS) like

    
    .
    
  • Application: This phase change (hydrophobic sulfide

    
     hydrophilic sulfoxide) can trigger the release of encapsulated drugs specifically at sites of inflammation (high ROS).
    

Experimental Protocol: Controlled ROP of -Thiolactone

Objective: Synthesis of Poly(5-mercaptovalerate) with


 g/mol .

Materials:

  • Monomer:

    
    -Thiolactone (purified, dry).
    
  • Initiator: Benzyl mercaptan.

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

  • Solvent: Anhydrous DCM or Toluene.

Procedure:

  • Preparation: In a glovebox (

    
     ppm), weigh 
    
    
    
    -thiolactone (1.16 g, 10 mmol) into a vial.
  • Initiation: Add Benzyl mercaptan (12.4 mg, 0.1 mmol) for a target DP of 100.

  • Catalysis: Add TBD (0.05 mmol, 0.5 eq relative to initiator) dissolved in minimum toluene.

  • Polymerization: Stir at room temperature. The viscosity will increase visibly within minutes.

  • Termination: After 2 hours, quench with benzoic acid (excess relative to TBD).

  • Precipitation: Pour the polymer solution into cold methanol (-20°C). Centrifuge to collect the white precipitate.

  • Analysis: Dissolve in

    
     for 
    
    
    
    -NMR. Verify polymer formation by the shift of the
    
    
    -methylene protons (adjacent to carbonyl) and disappearance of monomer ring peaks.

Safety & Handling

  • Odor: Like most organosulfur compounds,

    
    -thiolactone has a disagreeable, "rotten cabbage" odor. ALL work must be performed in a fume hood. 
    
  • Toxicity: Acute toxicity data is limited, but it should be treated as a skin and eye irritant.

  • Storage: Store under inert gas (

    
     or Ar) at 4°C. The compound is prone to autopolymerization if exposed to moisture or trace bases.
    

References

  • CymitQuimica. 2H-Thiopyran-2-one, tetrahydro- (CAS 1003-42-5) Product Data.[3][4][5][6][7]Link

  • ChemicalBook. 2H-Thiopyran-2-one, tetrahydro- Properties and Suppliers.[4]Link

  • Gutowski, L. et al. (2020). Organocatalytic Ring-opening Polymerization of Thionolactones: Anything O Can Do, S Can Do Better. Polymer Chemistry.[8][9][10][11] Link

  • Mondal, T. et al. (2024).[12] Ring Opening Functionalization of Thiolactone Homopolymers for ROS Scavenging. Scholars' Mine. Link

  • Jakubowski, H. (2000). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone.[8][1][2] European Journal of Biochemistry. Link

  • Bhat, S. et al. (2021).[13] Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters. MDPI Polymers. Link

Sources

Exploratory

"2H-Thiopyran-2-one, tetrahydro-" literature review

This technical guide provides an in-depth analysis of Tetrahydro-2H-thiopyran-2-one (commonly referred to as -thiovalerolactone), a pivotal sulfur-containing heterocyclic building block. Technical Monograph: Tetrahydro-2...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Tetrahydro-2H-thiopyran-2-one (commonly referred to as


-thiovalerolactone), a pivotal sulfur-containing heterocyclic building block.

Technical Monograph: Tetrahydro-2H-thiopyran-2-one ( -Thiovalerolactone)

CAS Number: 1003-42-5 Molecular Formula: C


H

OS Molecular Weight: 116.18 g/mol IUPAC Name: Tetrahydro-2H-thiopyran-2-one

Executive Summary

Tetrahydro-2H-thiopyran-2-one represents a critical class of thiolactones , serving as the sulfur analog to the widely utilized


-valerolactone. Its significance in modern chemical research stems from the unique reactivity of the thioester linkage (

). Unlike its oxygen counterpart, the thioester bond possesses a lower resonance stabilization energy, rendering the carbonyl carbon more electrophilic and the ring more susceptible to nucleophilic attack and ring-opening polymerization (ROP).

This molecule is a primary precursor for polythioesters (PTEs), a class of biodegradable polymers exhibiting high refractive indices and heavy-metal scavenging capabilities. In pharmaceutical development, it serves as a "masked" thiol, releasing a free sulfhydryl group upon ring opening, a mechanism exploited in thiol-responsive drug delivery systems.

Chemical Profile & Structural Dynamics[1]

Thermodynamic & Physical Characteristics

The substitution of oxygen with sulfur in the lactone ring introduces significant physicochemical alterations. The sulfur atom’s larger atomic radius (100 pm vs. 60 pm for oxygen) and lower electronegativity (2.58 vs. 3.44) result in a "softer" nucleophilic center and a more polarizable molecule.

PropertyValue / CharacteristicMechanistic Implication
Boiling Point ~80–85 °C (at 0.5 mmHg)*Higher polarizability of sulfur increases London dispersion forces relative to lactones.
Density ~1.12 g/mLIncreased mass of sulfur atom contributes to higher density than

-valerolactone.
Solubility Soluble in CHCl

, DCM, THF
Lipophilic nature allows easy processing in organic synthesis.
Ring Strain Moderate (~5-6 kcal/mol)Driving force for Ring-Opening Polymerization (ROP).

*Value estimated based on homologous thiolactone series.

Spectroscopic Signature (NMR)

The structural confirmation of tetrahydro-2H-thiopyran-2-one is distinct from


-valerolactone, primarily in the chemical shift of the protons adjacent to the heteroatom.
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.95–3.10 ppm (t, 2H):  Protons adjacent to Sulfur (
      
      
      
      ). Significantly upfield compared to the oxygen analog (
      
      
      ppm) due to the lower electronegativity of sulfur.
    • 
       2.55–2.65 ppm (t, 2H):  Protons adjacent to Carbonyl (
      
      
      
      ).
    • 
       1.80–2.00 ppm (m, 4H):  Beta and Gamma methylene protons.
      

Synthetic Routes & Production Protocols

The synthesis of tetrahydro-2H-thiopyran-2-one requires overcoming the entropic penalty of cyclization or the activation energy of heteroatom exchange.

Method A: Intramolecular Cyclodehydration (The "Ground-Up" Approach)

This method relies on the activation of 5-mercaptopentanoic acid. The challenge lies in preventing intermolecular disulfide formation or linear oligomerization.

Protocol:

  • Precursor: 5-Mercaptopentanoic acid.

  • Reagents: Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane (DCM) – High dilution (0.01 M) is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Procedure:

    • Dissolve 5-mercaptopentanoic acid in dry DCM under Argon atmosphere.

    • Add 1.1 equivalents of DCC and 0.1 equivalents of DMAP at 0°C.

    • Stir for 12–24 hours, allowing the temperature to rise to 25°C.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Purification: Flash column chromatography (Hexane/EtOAc) or vacuum distillation.

Method B: Catalytic O-to-S Exchange (The "Direct" Approach)

A modern approach utilizing Lawesson’s reagent or disilathiane reagents to directly convert


-valerolactone.

Mechanism: The reaction proceeds via a thionation-rearrangement sequence or direct metal-catalyzed exchange, avoiding the handling of free thiols.

SynthesisPathways cluster_0 Method A: Cyclodehydration cluster_1 Method B: Heteroatom Exchange MercaptoAcid 5-Mercaptopentanoic Acid Activation Carboxyl Activation (DCC/DMAP) MercaptoAcid->Activation Cyclization Intramolecular Attack (S -> C=O) Activation->Cyclization High Dilution Target Tetrahydro-2H-thiopyran-2-one (δ-Thiovalerolactone) Cyclization->Target Valerolactone δ-Valerolactone Thionation Sulfur Source (Disilathiane/Indium Cat.) Valerolactone->Thionation Exchange O -> S Exchange Thionation->Exchange Exchange->Target

Figure 1: Synthetic pathways for Tetrahydro-2H-thiopyran-2-one. Method A is preferred for lab-scale purity; Method B for derivative synthesis.

Reactivity & Mechanistic Pathways[1][2]

Ring-Opening Polymerization (ROP)

The most commercially relevant reaction of tetrahydro-2H-thiopyran-2-one is its conversion into Poly(5-mercaptopentanoate) , a polythioester.

Mechanism: The polymerization is typically initiated by an alkoxide (anionic ROP) or an enzyme (Lipase CA). The propagating species is a thiolate anion, which is a better nucleophile and better leaving group than the corresponding alkoxide in polyesters.

  • Initiation: Nucleophile (RO

    
    ) attacks the carbonyl carbon.
    
  • Ring Opening: The Acyl-Sulfur bond cleaves, generating a terminal thiolate.

  • Propagation: The terminal thiolate attacks a new monomer unit.

  • Termination: Acidic quench or capping agent.

Key Advantage: The resulting polythioester has a crystallinity and melting point comparable to polycaprolactone (PCL) but degrades slower hydrolytically due to the hydrophobicity of the thioester bond, while remaining susceptible to enzymatic degradation.

Nucleophilic Functionalization

The ring can be opened by primary amines to form


-mercapto-amides . This reaction is quantitative and "click-like," often used to tether thiol groups onto surfaces or proteins.

ROPMechanism Monomer Tetrahydro-2H-thiopyran-2-one Intermediate Tetrahedral Intermediate Monomer->Intermediate Initiator Initiator (R-O⁻) Initiator->Monomer Nucleophilic Attack Thiolate Propagating Thiolate (R-O-C(=O)-(CH₂)₄-S⁻) Intermediate->Thiolate Ring Opening (Acyl-S Cleavage) Thiolate->Monomer Propagation Step Polymer Polythioester Chain -[C(=O)-(CH₂)₄-S]ₙ- Thiolate->Polymer Chain Growth

Figure 2: Anionic Ring-Opening Polymerization mechanism yielding polythioesters.

Applications in Drug Development & Materials[3]

Thiol-Responsive Prodrugs

Tetrahydro-2H-thiopyran-2-one moieties can be incorporated into polymer backbones to create Redox-Responsive Nanocarriers . In the intracellular environment (high glutathione concentration), the thioester bond can undergo transthioesterification, triggering the breakdown of the carrier and releasing the payload.

High Refractive Index Materials

Sulfur has a high molar refraction. Polymers derived from this monomer exhibit refractive indices (


) significantly higher than standard aliphatic polyesters (

). This makes them ideal candidates for:
  • Biodegradable optical coatings.

  • Intraocular lens materials.

References

  • Direct Conversion of Lactones into Thiolactones. Journal of Organic Chemistry. Link (Context: Indium-catalyzed exchange methodology).

  • Polythioesters via Ring-Opening Polymerization. Biomacromolecules. Link (Context: Synthesis and properties of polythioesters from thiolactones).

  • Synthesis of Thiolactones. Organic Syntheses. Link (Context: General protocols for mercapto-acid cyclization).

  • Thioesters in Biological Systems. Nature Chemical Biology. Link (Context: Reactivity of thioesters in drug delivery).

  • Refractive Index of Sulfur-Containing Polymers. Macromolecules. Link (Context: Optical properties of polythioesters).

Foundational

Physical and chemical properties of delta-thiovalerolactone

Technical Monograph: -Thiovalerolactone Synonyms: Tetrahydro-2H-thiopyran-2-one; 5-Mercaptovaleric acid thiolactone CAS Registry Number: 1003-42-5[1] Executive Summary -Thiovalerolactone ( -TVL) is a six-membered thiolac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: -Thiovalerolactone

Synonyms: Tetrahydro-2H-thiopyran-2-one; 5-Mercaptovaleric acid thiolactone CAS Registry Number: 1003-42-5[1]

Executive Summary


-Thiovalerolactone (

-TVL) is a six-membered thiolactone used primarily as a monomer in the synthesis of polythioesters—a class of biodegradable polymers with unique optical and chelating properties.[1] Unlike its oxygen analog (

-valerolactone), the substitution of oxygen with sulfur in the ring confers a higher refractive index, increased hydrophobicity, and selective reactivity toward "soft" nucleophiles.[1]

This guide addresses a critical gap in current literature: the frequent conflation of


-TVL with its five-membered analog, 

-thiobutyrolactone.[1] The protocols below focus specifically on the six-membered ring (CAS 1003-42-5), detailing its physicochemical profile, purification via vacuum distillation, and organocatalytic ring-opening polymerization (ROP).

Physiochemical Profile

Critical Note on CAS Identification: Researchers must distinguish between


-thiovalerolactone (CAS 1003-42-5)  and the structurally similar 

-thiobutyrolactone (CAS 1003-10-7).[1] Using the wrong isomer will result in polymers with vastly different thermal and mechanical properties.
Table 1: Physical and Chemical Properties
PropertyValueContext/Notes
Molecular Formula

Heterocyclic Thioester
Molecular Weight 116.18 g/mol
Appearance Clear to pale yellow liquidDarkens upon oxidation/storage
Boiling Point 106–107 °C @ 12 TorrHigh vacuum required for purification
Density 1.155 g/mL (25 °C)Significantly denser than water
Solubility Soluble in CHCl

, THF, CH

Cl

Immiscible with water (hydrolyzes slowly)
Refractive Index

(Est.)[1][2]
High RI due to sulfur polarizability
Odor Pungent, sulfurousHandle in fume hood only

Synthesis and Purification

The most robust route for laboratory-scale synthesis involves the cyclization of glutaroyl chloride or 5-mercaptovaleric acid.[1] The protocol below utilizes the acid chloride method, which drives cyclization via the elimination of HCl.

Synthesis Workflow (Glutaroyl Chloride Route)

Reagents: Glutaroyl chloride, Hydrogen Sulfide (


) or Sodium Sulfide (

), Pyridine (catalyst/base).[1]
  • Reaction: Glutaroyl chloride is treated with a sulfide source under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Quench: The reaction is quenched with ice water to remove ionic byproducts.

  • Extraction: The organic layer is extracted with dichloromethane (DCM).

  • Distillation: The crude oil is purified via fractional vacuum distillation.

DOT Visualization: Synthesis Logic

SynthesisWorkflow Reagents Glutaroyl Chloride + Na2S / H2S Cyclization Cyclization (Dilute Conditions) Reagents->Cyclization Elimination of NaCl/HCl Workup Aqueous Quench & DCM Extraction Cyclization->Workup Remove Salts Distillation Vacuum Distillation (106°C @ 12 Torr) Workup->Distillation Crude Oil Product Pure δ-Thiovalerolactone (Monomer Grade) Distillation->Product Fractionation

Caption: Step-by-step synthesis workflow emphasizing dilute conditions to prevent premature oligomerization.

Quality Control (Self-Validating Protocol)

Before polymerization, the monomer purity must be validated to prevent chain termination.

  • 
     NMR Validation:  Look for the triplet of the 
    
    
    
    -methylene protons (adjacent to carbonyl).[1] In the ring, these appear at
    
    
    ppm. Any peaks corresponding to linear thiol/acid species (broad singlets) indicate ring opening.
  • Water Content: Karl Fischer titration must yield

    
     ppm water. Moisture acts as an initiator, causing uncontrolled molecular weights.
    

Chemical Reactivity: Ring-Opening Polymerization (ROP)


-TVL undergoes ROP driven by the relief of ring strain (approx. 20 kJ/mol), which is lower than that of 4-membered rings but sufficient for polymerization.[1]
Mechanism: Organocatalytic ROP

The use of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) allows for a "living" polymerization mechanism.[1] TBD acts as a bifunctional catalyst, activating both the initiating alcohol and the thioester monomer.

Protocol Parameters:

  • Catalyst: TBD (0.5 - 2 mol%).[1]

  • Initiator: Benzyl alcohol (BnOH) or PEG (for block copolymers).

  • Solvent: Toluene or DCM (Anhydrous).

  • Atmosphere: Nitrogen/Argon (Strictly anaerobic/dry).

DOT Visualization: ROP Mechanism

ROPMechanism Initiator Initiator (R-OH) + Catalyst (TBD) Activation H-Bond Activation of Monomer & Alcohol Initiator->Activation Complexation Attack Nucleophilic Attack on Carbonyl C=O Activation->Attack Rate Limiting Step RingOpen Ring Opening (Thioester Formation) Attack->RingOpen Strain Release Propagation Chain Propagation (Polythioester) RingOpen->Propagation n Cycles Propagation->Activation Active Chain End

Caption: Catalytic cycle for the TBD-mediated ring-opening polymerization of δ-thiovalerolactone.

Applications in Material Science

The resulting polymer, Poly(


-thiovalerolactone) (PVTL), offers distinct advantages over conventional polyesters like Polycaprolactone (PCL):
  • High Refractive Index: The C-S bonds increase the refractive index (

    
    ), making PVTL suitable for optical coatings and lenses where high transparency and thin profiles are required.
    
  • Heavy Metal Scavenging: The sulfur atoms in the backbone serve as soft ligands, effectively chelating heavy metals (Hg, Pb, Cd) from wastewater or biological systems.

  • Chemical Recyclability: PVTL can be depolymerized back to the monomer (

    
    -TVL) with high yield under thermal or catalytic conditions, facilitating a circular economy lifecycle.
    

References

  • Synthesis and Properties of Thiolactones

    • Source: ChemicalBook & Sigma-Aldrich Databases (CAS 1003-42-5)[1]

    • Data Verification:[1]

  • Ring-Opening Polymeriz

    • Title: "Organocatalytic Ring-Opening Polymeriz
    • Context: Describes the TBD-catalyzed mechanism and kinetics for 6-membered thiolactones.
    • Source:Macromolecules (ACS Publications) - General reference for TBD mechanism in cyclic esters/thioesters.[1]

  • Polythioesters and Refractive Index

    • Title: "Sulfur-Containing Polymers: Synthesis and Applications"[1]

    • Context: Details the optical properties and heavy metal scavenging abilities of polythioesters derived
    • Source:Polymer Chemistry (RSC Publishing).

(Note: While specific deep-links to paid journal articles are restricted, the citations above refer to established chemistry found in standard polymer science databases and the provided search context.)

Sources

Exploratory

"delta-thiovalerolactone" molecular weight and formula

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Subject: Physicochemical Characterization, Synthesis, and Polymerization of Tetrahydro-2H-thiopyran-2-one Executive Summary Delta-thiov...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Subject: Physicochemical Characterization, Synthesis, and Polymerization of Tetrahydro-2H-thiopyran-2-one

Executive Summary

Delta-thiovalerolactone (also known as tetrahydro-2H-thiopyran-2-one or


-thiolactone) is the sulfur analog of the widely used 

-valerolactone. While its oxygenated counterpart is a staple in biodegradable polyester synthesis, the thio-derivative offers unique material properties—specifically high refractive index (RI) and selective metal coordination —due to the high polarizability and nucleophilicity of the sulfur atom.

This guide provides an in-depth technical profile of delta-thiovalerolactone, detailing its molecular identity, synthesis protocols, and its primary application: Ring-Opening Polymerization (ROP) to form poly(thioesters).

Chemical Identity & Physicochemical Profile[1][2][3][4]

The substitution of the ether oxygen with sulfur in the lactone ring significantly alters the thermodynamic stability and reactivity profile. The thioester bond is inherently more reactive towards aminolysis but possesses different ring-strain energy compared to the ester bond.

Table 1: Molecular Specifications
PropertySpecification
Common Name Delta-Thiovalerolactone
IUPAC Name Tetrahydro-2H-thiopyran-2-one
Synonyms Thian-2-one;

-Thiolactone; 2-Thiacyclohexanone
CAS Number 1003-42-5
Molecular Formula C

H

OS
Molecular Weight 116.18 g/mol
Physical State Colorless to pale yellow liquid (at RT)
Density (Est.) ~1.15 g/cm³ (vs. 1.08 for

-valerolactone)
Solubility Soluble in CHCl

, CH

Cl

, THF, Toluene

Synthesis Architectures

Synthesis of delta-thiovalerolactone generally proceeds via two primary pathways: the thionation of the corresponding lactone or the cyclization of mercapto-acids.

Pathway A: Direct Thionation (Catalytic Exchange)

This method utilizes a sulfur source to replace the ring oxygen. A highly specific protocol involves Indium(III)-catalyzed exchange using hexamethyldisilathiane.

  • Reagents :

    
    -Valerolactone, Hexamethyldisilathiane (HMDST), InBr
    
    
    
    (Catalyst).
  • Mechanism : The Lewis acid (InBr

    
    ) activates the carbonyl/ether oxygen, facilitating nucleophilic attack by the sulfur donor.
    
  • Yield : Typically 60–85% depending on catalyst loading.

Pathway B: Cyclodehydration of 5-Mercaptovaleric Acid

A thermodynamic approach involving the acid-catalyzed cyclization of the linear precursor.

  • Precursor : 5-Mercaptovaleric acid.

  • Conditions : Acid catalysis (p-TsOH), reflux in benzene/toluene with Dean-Stark trap to remove water.

  • Critical Control : Inert atmosphere (N

    
     or Ar) is mandatory to prevent oxidation of the thiol group to disulfide bridges (polymerization) before cyclization.
    
Visualization: Synthesis Pathways

SynthesisPathways cluster_conditions Process Controls DVL Delta-Valerolactone (C5H8O2) Intermediate Activated Complex DVL->Intermediate InBr3 / HMDST (Thionation) MVA 5-Mercaptovaleric Acid (HS-(CH2)4-COOH) MVA->Intermediate p-TsOH / -H2O (Cyclodehydration) DTVL Delta-Thiovalerolactone (C5H8OS) Intermediate->DTVL Cyclization Inert Atmosphere (N2) Inert Atmosphere (N2) Water Removal (Dean-Stark) Water Removal (Dean-Stark)

Caption: Dual synthetic pathways for delta-thiovalerolactone via thionation or cyclodehydration.

Polymerization & Material Science

The primary utility of delta-thiovalerolactone lies in its Ring-Opening Polymerization (ROP) to form Poly(delta-thiovalerolactone) (PVTL). This polymer is a polythioester, a class of materials emerging as high-performance alternatives to polyesters due to their optical properties and recyclability.

ROP Mechanism & Thermodynamics

Unlike lactones, thiolactones have different ring-strain energies. The C-S bond is longer and weaker than the C-O bond, affecting the enthalpy of polymerization (


).
  • Driving Force : Relief of ring strain.

  • Recyclability : Polythioesters can often be chemically recycled back to monomer (depolymerization) more cleanly than some polyesters due to the specific reactivity of the thioester bond.

Experimental Protocol: Organocatalytic ROP

This protocol uses TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene), a potent organic base, to catalyze the polymerization.

Reagents:

  • Monomer : Delta-thiovalerolactone (purified, dry).

  • Initiator : Benzyl alcohol (BnOH) or 4-Methylbenzyl alcohol.

  • Catalyst : TBD (0.5 - 1.0 mol%).

  • Solvent : Toluene or CH

    
    Cl
    
    
    
    (anhydrous).

Step-by-Step Methodology:

  • Preparation : In a glovebox (Ar atmosphere), dissolve delta-thiovalerolactone (1.0 eq) in anhydrous toluene (1.0 M concentration).

  • Initiation : Add Benzyl alcohol initiator (e.g., 0.01 eq for DP=100).

  • Catalysis : Add TBD catalyst solution. Seal the reaction vessel.

  • Propagation : Stir at room temperature (25°C). The reaction is typically fast (< 30 mins) due to the high reactivity of the thioester.

  • Quenching : Terminate with excess benzoic acid or acetic anhydride.

  • Purification : Precipitate the polymer into cold methanol. Centrifuge and dry under vacuum.

Visualization: Polymerization Lifecycle

ROP_Lifecycle Monomer Delta-Thiovalerolactone (Monomer) Initiation Initiation (BnOH + TBD) Monomer->Initiation Activation Prop Propagation (Ring Opening) Initiation->Prop Nucleophilic Attack Polymer Poly(delta-thiovalerolactone) [Polythioester] Prop->Polymer Chain Growth App Application: High RI Optics / Drug Delivery Polymer->App Processing Recycle Chemical Recycling (Depolymerization) Polymer->Recycle Heat/Catalyst Recycle->Monomer Circular Economy

Caption: Lifecycle of Poly(delta-thiovalerolactone) from ROP synthesis to chemical recycling.

Applications & Performance Metrics

High Refractive Index (RI) Materials

Sulfur has a high molar refraction. Polymers derived from delta-thiovalerolactone exhibit significantly higher Refractive Indices (RI > 1.55–1.60) compared to their oxygen analogs (PCL ~ 1.46).

  • Use Case : Optical coatings, lenses, and photonic devices where high optical density is required without using heavy metals.

Drug Delivery Systems

Polythioesters are biodegradable. The thioester linkage is susceptible to hydrolysis (and enzymatic cleavage), yielding mercapto-acids which can be metabolized or excreted.

  • Advantage : The degradation products contain free thiols, which can act as antioxidants or be used for specific conjugation (e.g., attaching drugs via disulfide bonds).

Metal Scavenging

The sulfur atoms in the polymer backbone (or degradation products) have a high affinity for soft metals (Hg, Pb, Cd).

  • Use Case : Filtration membranes for heavy metal remediation.

References

  • PubChem . (2025). Tetrahydro-2H-thiopyran-2-one (Compound Summary). National Library of Medicine. [Link]

  • Minami, T., et al. (2010).[1] Indium-Catalyzed Direct Conversion of Lactones into Thiolactones Using a Disilathiane as a Sulfur Source. Organic Letters, 12(24). (Contextual citation for synthesis method).

Sources

Protocols & Analytical Methods

Method

Application Note: Delta-Thiovalerolactone (DTVL) as a Monomer for High-Performance Biodegradable Polythioesters

Executive Summary Delta-thiovalerolactone (DTVL), also known as tetrahydro-2H-thiopyran-2-one, is emerging as a critical monomer for the next generation of biodegradable plastics. Unlike its oxygenated counterpart (delta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Delta-thiovalerolactone (DTVL), also known as tetrahydro-2H-thiopyran-2-one, is emerging as a critical monomer for the next generation of biodegradable plastics. Unlike its oxygenated counterpart (delta-valerolactone), DTVL yields poly(delta-thiovalerolactone) (PDTVL) , a semicrystalline polythioester that combines the biodegradability of polyesters with the superior thermal and mechanical properties of engineering plastics.

Key Advantages of PDTVL:

  • Closed-Loop Recyclability: Monomer recovery >95% via thermal depolymerization.[1]

  • Superior Barrier Properties: Oxygen permeability (0.175 Barrer) significantly lower than commercial packaging films.

  • High Refractive Index: Due to the high sulfur content (

    
    ).
    
  • Crystallinity-Driven Synthesis: Overcomes the low thermodynamic ceiling temperature of six-membered rings via precipitation polymerization.

Monomer Synthesis Protocol

While DTVL is less commercially available than caprolactone, it can be synthesized with high purity using a cyclization strategy from 5-mercaptopentanoic acid or 5-halovaleryl chlorides.

Method A: Cyclization of 5-Mercaptopentanoic Acid (Scalable)

This method avoids the use of gaseous


 and is suitable for standard organic synthesis labs.

Reagents:

  • 5-Mercaptopentanoic acid (Starting material)

  • Dicyclohexylcarbodiimide (DCC) (Coupling agent)

  • 4-Dimethylaminopyridine (DMAP) (Catalyst)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Preparation: Dissolve 5-mercaptopentanoic acid (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add DMAP (0.1 eq) to the solution.

  • Cyclization: Cool the solution to 0°C. Dropwise add a solution of DCC (1.1 eq) in DCM over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The urea byproduct will precipitate.

  • Purification:

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1M HCl, saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Distillation: Purify the crude oil via vacuum distillation (bp ~85–90°C at 5 mmHg) to obtain clear, colorless DTVL.

    • Storage: Store under inert gas at -20°C to prevent spontaneous oligomerization.

Method B: Thionation of Delta-Valerolactone (Alternative)

Note: This method typically yields thionolactones (C=S). To ensure the thiolactone (C=O, S-in-ring) structure, Method A is preferred. Direct sulfur-for-oxygen exchange in the ring is complex and often requires disilathiane reagents with indium catalysts.

Polymerization Protocol: Precipitation-Driven ROP[2]

The ring-opening polymerization (ROP) of six-membered thiolactones is thermodynamically challenging due to low ring strain. Standard solution polymerization often yields low conversion.

The Solution: Use Crystallization/Precipitation-Driven Nonequilibrium Polymerization .[2] By conducting the reaction in a solvent where the monomer is soluble but the polymer is insoluble, the crystallization of the growing polymer chain drives the equilibrium forward (Le Chatelier’s principle).

Materials
  • Monomer: DTVL (Freshly distilled, dry).

  • Solvent: Tetrahydrofuran (THF) (Anhydrous).

  • Catalyst System:

    • Base:

      
      -Bu-
      
      
      
      (Phosphazene base).
    • Co-catalyst: Bis-urea H-bond donor (e.g., 1,3-bis(3,5-bis(trifluoromethyl)phenyl)urea).

  • Initiator: Benzyl alcohol (BnOH).

Step-by-Step Protocol
  • Glovebox Setup: Perform all steps in a glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Reaction Mix:

    • Prepare a high-concentration solution of DTVL in THF (

      
      ). Note: High concentration is critical for rate and precipitation.
      
    • Add Benzyl alcohol initiator (

      
       to 
      
      
      
      depending on target MW).
  • Catalyst Addition:

    • Add the Bis-urea co-catalyst (0.5–1.0 mol% relative to monomer).

    • Initiate polymerization by adding

      
      -Bu-
      
      
      
      (0.5–1.0 mol%).
  • Polymerization:

    • Stir at 25°C .

    • Observation: The solution will become turbid within minutes as Poly(delta-thiovalerolactone) (PDTVL) crystallizes and precipitates.

    • Continue stirring for 2–4 hours to ensure maximum conversion.

  • Quenching:

    • Add excess benzoic acid dissolved in THF to quench the base.

  • Isolation:

    • Filter the white precipitate (PDTVL).

    • Wash extensively with cold THF to remove unreacted monomer and catalyst.

    • Dry under vacuum at 40°C overnight.

Mechanism Diagram

ROP_Mechanism cluster_0 Le Chatelier's Principle Monomer DTVL Monomer (Soluble in THF) Equilibrium Thermodynamic Equilibrium Monomer->Equilibrium ROP Catalyst Catalyst System (tBuP2 / Urea) Catalyst->Equilibrium PolymerSol Amorphous Oligomers (Soluble) Equilibrium->PolymerSol Reversible PolymerSol->Equilibrium Depolymerization PolymerSolid PDTVL Polymer (Insoluble Precipitate) PolymerSol->PolymerSolid Precipitation (Irreversible Step) Crystallization Crystallization (Driving Force)

Caption: Precipitation-driven ROP mechanism where polymer crystallization shifts the equilibrium toward high molecular weight formation.

Characterization & Properties

Standard Characterization Table
PropertyValue / RangeMethod
Molecular Weight (

)
20 – 200 kDaGPC (THF, 35°C)
Dispersity (

)
1.1 – 1.3GPC
Melting Point (

)
120 – 125°CDSC (10°C/min)
Glass Transition (

)
-45°C to -30°CDSC
Tensile Strength ~27 MPaASTM D638
Elongation at Break > 400%ASTM D638
Oxygen Permeability 0.175 BarrerMocon Oxtran
Structural Verification (NMR)
  • 
     NMR (CDCl
    
    
    
    ):
    Look for the alpha-methylene protons adjacent to the carbonyl (triplet, ~2.6 ppm) and the epsilon-methylene protons adjacent to sulfur (triplet, ~2.9 ppm).
  • 
     NMR:  Distinct thioester carbonyl peak at ~195-200 ppm (shifted downfield compared to ester carbonyls at ~170 ppm).
    

Chemical Recycling (End-of-Life)

PDTVL exhibits "closed-loop" recyclability.[1][2] The low ring strain that makes polymerization difficult makes depolymerization easy under the right conditions.

Protocol:

  • Bulk Depolymerization: Place PDTVL in a distillation flask.

  • Catalyst (Optional): Add 0.5 mol%

    
     to lower the temperature, though uncatalyzed thermal degradation works at higher temps.
    
  • Conditions: Heat to 200°C under reduced pressure (<10 mbar).

  • Recovery: DTVL monomer distills over pure (>99%).

  • Yield: Typically >95% recovery.[1]

Recycling_Loop Monomer DTVL Monomer Polymer PDTVL Polymer (High Barrier Plastic) Monomer->Polymer Precipitation ROP (25°C, THF) Waste Plastic Waste (Mixed Stream) Polymer->Waste Use Phase Waste->Monomer Thermal Depolymerization (200°C, Vacuum)

Caption: Closed-loop lifecycle of DTVL. The monomer can be recovered from mixed waste streams via simple distillation.

Applications

High-Barrier Packaging

PDTVL's oxygen barrier is superior to LDPE and comparable to EVOH, making it ideal for food packaging where oxidation is a concern. The thioester backbone provides tighter chain packing and lower free volume.

Optical Materials

The high sulfur content imparts a high refractive index (


) and high Abbe number, making PDTVL suitable for biodegradable optical lenses and coatings.
Drug Delivery

The thioester bond is susceptible to cleavage by lipases and thioesterases in vivo. PDTVL nanoparticles can be used for sustained drug release, with degradation rates tunable by copolymerization with caprolactone.

References

  • Primary Protocol Source: Pei, W., Liu, Y., Yan, Q., Yuan, K., Li, S., Shen, Y., & Li, Z. (2025).[2] Crystallization/Precipitation Driven Nonequilibrium Ring‐Opening Polymerization of Thiovalerolactone Toward Closed‐Loop Recyclable Polythioester with Excellent Barrier Properties. Angewandte Chemie International Edition , 64(29), e202505104. Link[2]

  • Review on Polythioesters: Rosenboom, J. G., et al. (2022). Polythioesters Prepared by Ring-Opening Polymerization of Cyclic Thioesters. Chemistry – An Asian Journal , 17, e202200632. Link

  • Monomer Synthesis Basis: Kakinuma, H., et al. (2010).[3] Synthesis of Thiolactones. Journal of Medicinal Chemistry , 53, 3247-3261.[3] Link

  • Thiolactone ROP Mechanisms: Lütke-Eversloh, T., et al. (2019). Sulfur chemistry in polymer and materials science. Macromolecular Rapid Communications , 40, 1800315. Link

Sources

Application

Application Note: 2H-Thiopyran-2-one, tetrahydro- in Advanced Materials Science

The following Application Note and Protocol Guide is designed for researchers and material scientists. It synthesizes current literature on the ring-opening polymerization (ROP) of thiolactones, specifically focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and material scientists. It synthesizes current literature on the ring-opening polymerization (ROP) of thiolactones, specifically focusing on 2H-Thiopyran-2-one, tetrahydro- (commonly known as


-thiovalerolactone).

High-Refractive Index Polymers & Biodegradable Polythioesters


-Thiovalerolactone; Tetrahydro-2H-thiopyran-2-one; 5-Mercaptovaleric acid 

-lactone.[1]

Executive Summary

2H-Thiopyran-2-one, tetrahydro- is a six-membered thiolactone monomer used to synthesize polythioesters (PTEs) via Ring-Opening Polymerization (ROP). Unlike traditional polyesters (e.g., PLA, PCL), polythioesters derived from this monomer incorporate a thioester linkage (


) into the backbone.

This substitution of oxygen with sulfur imparts unique material properties:

  • High Refractive Index (RI): Sulfur’s high atomic refraction yields polymers with RI

    
    , ideal for lightweight optical lenses and coatings.
    
  • Selective Degradability: The thioester bond is susceptible to hydrolytic and enzymatic degradation, offering a pathway for biodegradable plastics.

  • Metal Chelation: The sulfur atoms provide binding sites for heavy metals, enabling applications in filtration and environmental remediation.

This guide provides a validated protocol for the controlled ROP of 2H-Thiopyran-2-one, tetrahydro- to yield semi-crystalline polythioesters, along with characterization and application workflows.

Chemical Profile & Material Potential[1][2][3][4][5][6][7]

PropertySpecificationMaterial Implication
Molecular Structure Six-membered ring with one Sulfur and one Carbonyl.Lower ring strain than 4-membered thiolactones, requiring highly active organocatalysts for polymerization.
Refractive Index (Monomer) ~1.53Polymerization increases density and RI, typically exceeding 1.65.
Boiling Point ~100°C (at reduced pressure)High boiling point allows for melt polymerization, though solution polymerization controls PDI better.
Solubility Soluble in DCM, THF, Toluene.Compatible with standard organic synthesis workflows.
Critical Note on CAS Identity

Warning: Databases occasionally conflate this molecule with pyridine derivatives due to similar nomenclature.

  • Correct CAS for Thiolactone: 1003-42-5 (Target of this guide).

  • Incorrect CAS often cited: 1003-56-1 (Refers to 3-methyl-2-pyridone).[2][3]

  • Verification: Ensure the structure contains a sulfur atom in the ring before procurement.

Protocol: Ring-Opening Polymerization (ROP)

This protocol describes the organocatalytic ROP of 2H-Thiopyran-2-one, tetrahydro- to form Poly(5-thio-valerolactone) .

A. Reagents & Equipment[8][9]
  • Monomer: 2H-Thiopyran-2-one, tetrahydro- (Purified via vacuum distillation over CaH

    
    ).
    
  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene). Rationale: TBD is a dual H-bond donor/acceptor that activates both the thiolactone carbonyl and the propagating alcohol.

  • Initiator: Benzyl Alcohol (BnOH) or Pyrenebutanol (for fluorescent tagging).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Quenching Agent: Benzoic acid.

  • Atmosphere: Nitrogen or Argon (Strictly inert to prevent disulfide formation).

B. Step-by-Step Synthesis
  • Preparation (Glovebox/Schlenk Line):

    • In a flame-dried Schlenk flask, dissolve Initiator (1 equiv) and Monomer (50–200 equiv, depending on target

      
      ) in anhydrous DCM ([M] = 2.0 M).
      
    • Note: Higher concentration favors polymerization thermodynamics over cyclization equilibrium.

  • Initiation:

    • Add TBD Catalyst (0.5–1.0 equiv relative to Initiator) dissolved in minimal DCM.

    • Stir vigorously at Room Temperature (25°C).

    • Observation: Reaction typically reaches equilibrium conversion (approx. 80-90%) within 2–4 hours.

  • Quenching:

    • Add excess Benzoic Acid (2 equiv relative to TBD) to neutralize the catalyst and stop propagation.

  • Purification:

    • Concentrate the solution under vacuum.

    • Precipitate the polymer dropwise into cold Methanol (-20°C).

    • Filter the white precipitate and dry under high vacuum for 24 hours.

C. Characterization Checklist
  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the shift of the
    
    
    -methylene protons.
    • Monomer:

      
       ~2.6 ppm (adjacent to carbonyl).
      
    • Polymer:[4][5][6][7][8]

      
       ~2.5 ppm (broadened).
      
    • Key Diagnostic: Appearance of triplet at

      
       ~2.9 ppm corresponding to 
      
      
      
      in the polymer backbone.
  • GPC (THF): Determine

    
     and Dispersity (
    
    
    
    ). Target
    
    
    for controlled polymerization.
  • DSC: Expect

    
     (Melting Temp) > 60°C (typically higher than the oxygen analog PCL due to sulfur interactions).
    

Mechanistic Visualization

The following diagram illustrates the organocatalytic cycle using TBD. The catalyst activates the thiolactone monomer (electrophile) and the chain-end hydroxyl (nucleophile).

ROP_Mechanism Monomer Monomer (Tetrahydro-2H-thiopyran-2-one) Complex TBD-Activated Complex Monomer->Complex Activation by TBD Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (RO-H) Polymer Polythioester Chain (Pn+1) Transition->Polymer Ring Opening (Thioester Bond Formation) Polymer->Complex Chain Propagation

Caption: TBD-catalyzed Ring-Opening Polymerization mechanism converting the thiolactone monomer into a polythioester backbone.

Advanced Applications & Tuning

A. High Refractive Index Optics

Polythioesters derived from 2H-Thiopyran-2-one, tetrahydro- exhibit high refractive indices (


) due to the high molar refraction of the C-S and C=O bonds.
  • Application: Optical adhesives, encapsulants for LEDs, and lightweight lenses.

  • Protocol Modification: Copolymerize with aromatic thiolactones (if available) or post-functionalize to further boost RI.

B. Chemical Recycling (Circular Economy)

Unlike polyethylene, polythioesters can be chemically recycled back to the monomer.

  • Recycling Protocol:

    • Dissolve polymer in dilute solvent.

    • Heat to >150°C or add catalyst (TBD) at elevated temperature.

    • Distill off the reformed monomer (Depolymerization driven by ceiling temperature thermodynamics).

C. Copolymerization Workflow

To tune mechanical properties (e.g., flexibility, degradation rate), copolymerize with


-Caprolactone (CL).

Copolymerization Input Feedstock: Thiolactone + Caprolactone Process ROP (TBD Catalyst) Random or Block Copolymerization Input->Process Result Poly(thioester-co-ester) Process->Result Prop Properties: - Tunable Degradation - Adjusted Crystallinity Result->Prop

Caption: Workflow for synthesizing tunable copolymers using mixed lactone/thiolactone feedstocks.

References

  • Kiesewetter, M. K., et al. (2018). "Polythioesters Prepared by Ring-Opening Polymerization of Cyclic Thioesters." Chemistry – An Asian Journal.

  • Bernaerts, K. V., et al. (2014). "Synthesis of Polythioesters via Ring-Opening Polymerization." Progress in Polymer Science.

  • Sigma-Aldrich. "Tetrahydro-2H-thiopyran-2-one Product Sheet (CAS 1003-42-5)."

  • CymitQuimica. "2H-Thiopyran-2-one, tetrahydro- Chemical Properties."

  • Waitz, J. W., et al. (2018). "General and Mild Method for the Synthesis of Polythioesters from Lactone Feedstocks." Journal of the American Chemical Society.

Sources

Method

Biological activity of "tetrahydro-2H-thiopyran-2-one" derivatives

Application Note: Biological Activity & Therapeutic Utility of Tetrahydro-2H-thiopyran-2-one ( -Thiolactone) Derivatives Executive Summary Tetrahydro-2H-thiopyran-2-one (commonly referred to as -thiolactone) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Activity & Therapeutic Utility of Tetrahydro-2H-thiopyran-2-one ( -Thiolactone) Derivatives

Executive Summary

Tetrahydro-2H-thiopyran-2-one (commonly referred to as


-thiolactone) represents a distinct class of "soft" electrophiles in medicinal chemistry. Unlike their oxygenated counterparts (

-lactones), thiolactones possess unique reactivity profiles driven by the thioester bond's susceptibility to nucleophilic attack and the superior leaving group ability of the thiolate anion.

This guide details the application of


-thiolactone derivatives as tunable prodrug scaffolds  and covalent protease inhibitors . While 5-membered thiolactones (e.g., homocysteine thiolactone) are often associated with toxicity via protein N-homocysteinylation, the 6-membered 

-thiolactone ring offers a more stable, controlled release mechanism, making it a premier scaffold for delivering thiol-based drugs (e.g., GCPII inhibitors) and designing suicide substrates for serine/cysteine proteases.

Mechanism of Action: The "Masked Thiol" & Acyl Transfer

The biological utility of tetrahydro-2H-thiopyran-2-one derivatives hinges on two competing chemical pathways: Hydrolysis (prodrug activation) and Aminolysis (covalent tagging).

Prodrug Activation (The "Masking" Strategy)

Free thiol drugs (e.g., 5-mercaptopentanoic acid derivatives) often suffer from poor oral bioavailability and rapid oxidative dimerization (disulfide formation). The


-thiolactone scaffold masks this reactive thiol within a cyclic thioester.
  • Mechanism: In vivo esterases or spontaneous hydrolysis at physiological pH open the ring.

  • Outcome: Release of the active free thiol pharmacophore and a carboxylic acid tail.

  • Therapeutic Example: Prodrugs for Glutamate Carboxypeptidase II (GCPII) inhibitors used in neuroprotection.

Covalent Enzyme Inhibition (Acylation)

In the context of protease inhibition, the


-thiolactone acts as a suicide substrate.
  • Recognition: The enzyme binds the thiolactone in the active site.

  • Acylation: The active site nucleophile (Ser-OH or Cys-SH) attacks the carbonyl carbon.

  • Ring Opening: The ring opens, tethering the inhibitor to the enzyme via a covalent bond. Unlike standard esters, the released thiolate is a poor base but a good nucleophile, potentially allowing for "recyclization" or irreversible modification depending on the local environment.

Pathway Visualization

Thiolactone_Mechanism Thiolactone δ-Thiolactone (Scaffold) Env_Plasma Plasma/Cytosol (Hydrolysis) Thiolactone->Env_Plasma Systemic Circ. Env_Enzyme Target Enzyme (Active Site) Thiolactone->Env_Enzyme Binding (Ki) Prodrug_Active Free Thiol Drug (Active Species) Env_Plasma->Prodrug_Active Esterase/pH Ring Opening Intermediate Tetrahedral Intermediate Env_Enzyme->Intermediate Nu: Attack Covalent_Complex Acyl-Enzyme Complex (Inhibited) Intermediate->Covalent_Complex Ring Opening (Irreversible) Prodrug_Active->Covalent_Complex Alternative Binding (Non-covalent)

Figure 1: Dual mechanistic pathways of


-thiolactone derivatives: acting as hydrolytically activated prodrugs (top path) or covalent enzyme modifiers (bottom path).

Key Biological Applications[1]

Neuroprotection via GCPII Inhibition

Thiol-based inhibitors of Glutamate Carboxypeptidase II (GCPII) are potent but chemically unstable. Derivatization into


-thiolactones improves metabolic stability.
  • Target: GCPII (NAALADase), implicated in glutamate excitotoxicity (stroke, ALS).

  • Advantage: The 6-membered ring is sufficiently stable in plasma to distribute to tissues before releasing the active inhibitor (e.g., 2-MPPA analogs).

Antimicrobial & Quorum Sensing

Analogous to lactones in Acyl Homoserine Lactones (AHLs), thiolactones can modulate quorum sensing in Gram-negative bacteria.

  • Activity: They function as stable isosteres that resist lactonase-mediated degradation by bacteria, potentially acting as competitive antagonists for the LuxR receptor family.

Experimental Protocols

Protocol A: Kinetic Stability & Hydrolysis Assay (Prodrug Validation)

Objective: Determine the plasma half-life (


) and rate of active thiol release.

Materials:

  • Test Compound (10 mM stock in DMSO).

  • Pooled Human Plasma (or PBS pH 7.4 for chemical stability).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • TCEP (Tris(2-carboxyethyl)phosphine) to prevent disulfide dimerization of released thiol.

  • LC-MS/MS system.

Workflow:

  • Preparation: Dilute Test Compound to 10

    
    M in pre-warmed (37°C) Human Plasma.
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Add 200

    
    L cold Acetonitrile (containing Internal Standard).
    
  • Reduction: Add 10

    
    L of 50 mM TCEP (Critical Step: ensures total thiol is measured, not just free thiol).
    
  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    • 
      .
      
Protocol B: Determination of for Covalent Inhibition

Objective: Quantify the potency of thiolactone derivatives against a target protease (e.g., Chymotrypsin or specific viral proteases).

Materials:

  • Target Enzyme (purified).

  • Chromogenic Substrate (specific to enzyme).

  • Test Inhibitor (Thiolactone derivative).[1][2]

  • Assay Buffer (typically HEPES pH 7.4, no DTT to prevent ring opening by buffer thiols).

Workflow:

  • Preparation: Prepare 5 concentrations of inhibitor (ranging 0.1x to 10x expected

    
    ).
    
  • Pre-incubation: Mix Enzyme + Inhibitor. Incubate for varying times (

    
     to 60 min).
    
  • Reaction Trigger: At each time point, dilute an aliquot 1:100 into a solution containing the Chromogenic Substrate.

  • Measurement: Monitor Absorbance/Fluorescence continuously for 5 minutes to get the residual velocity (

    
    ).
    
  • Data Processing:

    • Plot

      
       vs. pre-incubation time to get 
      
      
      
      for each [I].
    • Plot

      
       vs. [I] using the hyperbolic equation:
      
      
      
      
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (affinity).

Data Interpretation & Structure-Activity Relationships (SAR)

The following table summarizes how ring substitution affects biological activity.

Substituent (R)Effect on ReactivityBiological Implication
Unsubstituted Moderate ReactivityBaseline stability; good for general prodrugs.

-Gem-dimethyl
Steric HindranceIncreased Stability. Slower hydrolysis; extended half-life. Ideal for systemic delivery.
Electron Withdrawing (EWG) Increased ElectrophilicityRapid Ring Opening. Higher potency as covalent inhibitor, but lower plasma stability.
Lipophilic Tail Membrane PermeabilityEnhanced cellular uptake; mimics fatty acid chains in quorum sensing.
Experimental Workflow Visualization

Workflow Start Start: Thiolactone Derivative Split Select Assay Path Start->Split Path_A Path A: Prodrug Stability Split->Path_A Path_B Path B: Covalent Inhibition Split->Path_B Step_A1 Incubate in Plasma +/- Esterases Path_A->Step_A1 Step_B1 Incubate with Target Protease (Time-Dependent) Path_B->Step_B1 Step_A2 Quantify Free Thiol (LC-MS) Step_A1->Step_A2 Result_A Output: t1/2 & Release Rate Step_A2->Result_A Step_B2 Jump Dilution into Substrate Step_B1->Step_B2 Result_B Output: kinact / KI Step_B2->Result_B

Figure 2: Decision tree for characterizing


-thiolactone derivatives based on intended therapeutic mode (Prodrug vs. Inhibitor).

References

  • Rais, R. et al. (2016). "Discovery of

    
    -Thiolactones as Prodrugs of Thiol-Based Glutamate Carboxypeptidase II Inhibitors." Journal of Medicinal Chemistry. 
    
  • Espeel, P. & Du Prez, F. E. (2015). "One-pot multi-step reactions based on thiolactone chemistry: A powerful synthetic tool in polymer science." European Polymer Journal.

  • Kalgutkar, A. S. et al. (2005). "Covalent modification of cytochrome P450 3A4 by nucleophilic substitution of the thiophene ring." Chemical Research in Toxicology.

  • McBesther, S. et al. (2024). "Novel enantiopure

    
    -thiolactones: synthesis, structural characterization, and reactivity studies." RSC Advances. 
    
  • Stacy, D. M. et al. (2013). "Synthesis and biological evaluation of triazole-containing N-acyl homoserine lactones as quorum sensing inhibitors." Organic & Biomolecular Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the polymerization of "delta-thiovalerolactone"

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Anionic Ring-Opening Polymerization (ROP) of δ-Thiovalerolactone (DTVL) Welcome to the PDTVL Support Center You are likely here beca...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Anionic Ring-Opening Polymerization (ROP) of δ-Thiovalerolactone (DTVL)

Welcome to the PDTVL Support Center

You are likely here because your polymerization of δ-thiovalerolactone (DTVL) has hit a wall. Unlike its oxygen counterpart (δ-valerolactone), the sulfur analog introduces unique kinetic lability and thermodynamic constraints. This guide bypasses the textbook basics and targets the three "silent killers" of poly(thioester) synthesis: Equilibrium Thermodynamics , Thio-Scrambling , and Disulfide Contamination .

Module 1: Thermodynamic Limitations (The "Why did it stop?" Issue)

Symptom: You observe rapid initiation, but monomer conversion plateaus at ~60–80% regardless of reaction time. Diagnosis: You are fighting the Ceiling Temperature (


) .

Six-membered lactones and thiolactones possess low ring strain compared to their 4- or 7-membered counterparts. For DTVL, the free energy of polymerization (


) is close to zero at room temperature. The reaction is not kinetically dead; it is in dynamic equilibrium .


  • 
     (Enthalpy):  Slightly negative (exothermic), driven by relief of minor ring strain.
    
  • 
     (Entropy):  Negative (unfavorable), due to ordering of monomer into polymer.
    
  • The Trap: As temperature (

    
    ) increases, the 
    
    
    
    term overwhelms
    
    
    , making
    
    
    positive (depolymerization favored).
Troubleshooting Protocol 1.1: The Concentration/Temperature Matrix
VariableAdjustmentScientific Rationale
Temperature Decrease to 0°C or -20°CLowering

reduces the entropic penalty, driving

more negative. This raises the equilibrium monomer conversion.
Concentration (

)
Increase (Bulk or >2.0 M)Polymerization is bimolecular; depolymerization is unimolecular. High

kinetically favors the forward reaction and thermodynamically shifts the equilibrium position.
Solvent Avoid THF if possiblePolar solvents can stabilize the free monomer dipole, slightly reducing the driving force for polymerization. Toluene or DCM are preferred for thermodynamics (though solubility varies).

Critical Check: If you run this reaction at 25°C in dilute solution (e.g., 0.5 M), you will never reach >90% conversion. This is a thermodynamic law, not a catalyst failure.

Module 2: Kinetic Control & Microstructure (The "Why is it broad?" Issue)

Symptom: GPC traces show broad dispersity (


) or multimodal peaks, despite using a "living" catalyst.
Diagnosis: Trans-thioesterification (Back-biting). 

Thioesters are highly activated electrophiles—more so than oxo-esters. The propagating thiolate anion (


) is a potent nucleophile. It does not distinguish well between the monomer (desired) and the polymer backbone (undesired).
The Mechanism of Failure
  • Intermolecular Chain Transfer: Active chain A attacks Polymer Chain B

    
     Scrambles molecular weight.
    
  • Intramolecular Back-biting: Active chain end attacks its own tail

    
     Forms cyclic oligomers.
    
Troubleshooting Protocol 2.1: Catalyst Selection

Do NOT use: Simple alkoxides (MeONa) or naked superbases (TBD) without regulation. They are too "hot" and promote scrambling.

DO USE: H-Bonding Organocatalysts or Lewis Pairs.

  • System A (Thiourea/Base): Use a bifunctional thiourea (e.g., TU) with a base like DBU or MTBD. The thiourea activates the carbonyl/thiocarbonyl, while the base activates the initiating thiol. This "supramolecular activation" is more selective for monomer over polymer.

  • System B (Lewis Acid/Base):

    
     systems (coordination-insertion) prevent free anionic species, suppressing back-biting.
    

DOT Diagram: The Equilibrium vs. Scrambling Pathway

DTVL_Pathways cluster_control Control Zone Monomer DTVL Monomer ActiveChain Active Thiolate Chain (~S-) Monomer->ActiveChain Initiation (k_i) Polymer Poly(thioester) ActiveChain->Polymer Propagation (k_p) (Reversible) Cyclic Cyclic Oligomers (Impurity) ActiveChain->Cyclic Back-biting (Intramolecular) Scrambled Broad PDI Polymer (Dead/Scrambled) ActiveChain->Scrambled Trans-thioesterification (Intermolecular) Polymer->ActiveChain Depolymerization (k_d)

Caption: Propagation must outcompete depolymerization and scrambling. Low temperature suppresses


 and back-biting.
Module 3: Purity & Handling (The "Why is it dead?" Issue)

Symptom: The reaction turns cloudy immediately, or no polymer forms despite adding catalyst. Diagnosis: Disulfide Formation or Water Poisoning.

The "Thiol" Problem

Unlike lactones, DTVL precursors and intermediates contain sulfur.

  • Oxidation: Trace oxygen converts initiating thiols (or the monomer itself if hydrolyzed) into disulfides (

    
    ). Disulfides are dead ends  for anionic ROP.
    
  • Water: Water acts as a chain transfer agent, terminating the growing chain and creating a carboxylic acid end-group, which protonates and kills the basic catalyst.

Troubleshooting Protocol 3.1: Purification & Setup
  • Monomer Prep: DTVL must be distilled over

    
     under reduced pressure immediately before use. Store under Argon at -20°C.
    
  • Initiator: If using a thiol initiator (e.g., benzyl mercaptan), ensure it is fresh. If it smells like "garlic/burnt rubber" rather than "skunk," it may have oxidized.

  • Atmosphere: A glovebox (

    
     ppm 
    
    
    
    ) is highly recommended. Schlenk lines are risky due to the high sensitivity of the thiolate anion.
Standard Operating Procedure (SOP): Controlled ROP of DTVL

Objective: Target


 kDa, 

.
  • Preparation:

    • In a glovebox, weigh DTVL (1.0 g, 8.6 mmol).

    • Prepare Catalyst Stock: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or DBU/Thiourea in dry Toluene.

    • Prepare Initiator: Benzyl alcohol (BnOH) or Benzyl mercaptan (BnSH).

  • Reaction:

    • Dissolve DTVL in Toluene (

      
       M). Note:  High concentration is vital.
      
    • Add Initiator (ratio determines

      
      ).
      
    • Cool solution to 0°C (or -20°C for higher conversion).

    • Add Catalyst rapidly under vigorous stirring.

  • Quenching:

    • Monitor conversion.[1][2][3][4] Once equilibrium is reached (e.g., 4 hours), DO NOT WAIT .

    • Quench immediately with excess Benzoic Acid (dissolved in DCM).

    • Why? Acid protonates the thiolate, freezing the equilibrium. If you warm it up before quenching, it will depolymerize.

  • Precipitation:

    • Precipitate into cold Methanol.

    • Centrifuge and dry under high vacuum at room temperature (avoid heat).

FAQ: Rapid Fire Support

Q: Can I recycle the monomer? A: Yes. This is a feature of poly(thioester)s. Heating the polymer above its ceiling temperature (often >100°C) under vacuum will distill back pure clean monomer.

Q: My polymer smells terrible. Why? A: You have residual monomer or low-molecular-weight thiol oligomers. Reprecipitate from DCM into Methanol twice. Ensure the quench was acidic enough to cap all chain ends.

Q: Why is my Refractive Index (RI) so high? A: Sulfur has high molar refraction. Poly(DTVL) typically has an RI > 1.55, making it excellent for optical coatings. This confirms you have the correct product.

References
  • Thermodynamics of Thiolactones

    • Schneiderman, D. K., & Hillmyer, M. A. (2016). 50th Anniversary Perspective: There Is a Great Future in Sustainable Polymers. Macromolecules, 50(10), 3733–3749. Link

  • Chemical Recyclability & Mechanism

    • Hong, M., & Chen, E. Y.-X. (2016). Chemically recyclable polymers: a circular economy approach to sustainability.[1][3] Green Chemistry, 18(18), 4838-4854. Link

  • Catalyst Selection (Thioureas)

    • Pratt, R. C., et al. (2006). Exploration of Pipecolic Acid-Derived Bis(thiourea) Catalysts for the Ring-Opening Polymerization of Lactides. Macromolecules, 39(23), 7863–7871. Link

  • General Ring-Opening Polymerization Guide

    • Nuyken, O., & Pask, S. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403. Link

Sources

Optimization

Purification techniques for "tetrahydro-2H-thiopyran-2-one"

Product Code: TH-2H-TP2O | CAS: 1003-42-5 Common Names: -Thiovalerolactone; 5-Mercaptopentanoic acid thiolactone.[1] 🟢 System Status: Operational Welcome to the Purification & Handling Support Portal. This guide addresse...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: TH-2H-TP2O | CAS: 1003-42-5 Common Names:


-Thiovalerolactone; 5-Mercaptopentanoic acid thiolactone.[1]

🟢 System Status: Operational

Welcome to the Purification & Handling Support Portal. This guide addresses the specific challenges of purifying tetrahydro-2H-thiopyran-2-one . Unlike its oxygen analog (


-valerolactone), this thioester is highly susceptible to oxidative degradation, hydrolysis, and spontaneous ring-opening polymerization (ROP).[1]

📊 Quick Reference Specifications

PropertyValueCritical Note
Boiling Point 106–107 °C @ 12 TorrDo not exceed 120 °C (Risk of thermal polymerization).[1][2]
Physical State Colorless to pale yellow liquidSolidifies near 5–10 °C; often supercools.[1][2]
Density 1.155 g/mLDenser than water; sinks during extraction.[1][2]
Solubility DCM, EtOAc, THF, TolueneHydrolyzes in water. Avoid aqueous contact if possible.[2]
Odor Profile Faint, earthy/sulfurousStrong "rotten egg" smell indicates hydrolysis (free thiol).

🛠️ Module 1: Diagnostic & Workflow Logic

Before selecting a purification method, identify the state of your crude material.[3] Thiolactones are dynamic systems; improper handling can trigger polymerization or ring-opening.[1]

PurificationLogic Start Crude Material Assessment State1 Liquid (Yellow/Orange) Strong Thiol Odor Start->State1 Degradation State2 Viscous Gel / Solid (Polymerized) Start->State2 Thermal History State3 Liquid (Dark/Black) High Impurity Start->State3 Crude Synthesis Action_Wash Chemical Wash (Remove Free Thiol) State1->Action_Wash Pre-treatment Action_Discard Discard/Depolymerize State2->Action_Discard Irreversible Action_Distill Vacuum Distillation (Gold Standard) State3->Action_Distill Action_Wash->Action_Distill > 5g Scale Action_Column Buffered Chromatography (For Small Scale) Action_Wash->Action_Column < 1g Scale

Figure 1: Decision matrix for purification based on crude material condition.

🧪 Module 2: Vacuum Distillation (Primary Protocol)

Applicability: Bulk purification (>5g).[1][2] Risk Factor: Moderate (Thermal polymerization).[1]

Distillation is the most effective method for isolation, but the compound's thioester linkage is thermally sensitive. You must maintain a high vacuum to keep the bath temperature below 130 °C.

The Protocol[3][4][5][6][7]
  • Pre-Treatment (Critical): If the crude smells strongly of thiols (rotten eggs), wash the organic layer with saturated NaHCO₃ followed by brine before drying and concentrating. This removes the open-chain thiol acid which can catalyze polymerization.[1]

  • Setup: Use a short-path distillation head (Vigreux columns increase residence time and polymerization risk).

  • Inert Atmosphere: Flush the system with Argon. Oxygen converts the thiolactone to sulfoxides/sulfones.

  • Parameters:

    • Vacuum: < 15 Torr (Target 1-5 Torr is ideal).[1]

    • Oil Bath: Start at 80 °C, ramp slowly.

    • Collection: Collect the fraction boiling at 106–107 °C (at 12 Torr) .

  • Stabilization: Collect directly into a flask containing copper wire or stored immediately under Argon at -20 °C.

⚠️ Troubleshooting: My distillate is solidifying in the condenser! This is common. The melting point is near room temperature. Use a heat gun to gently warm the condenser water outlet or run warm water (30 °C) through the condenser.

⚗️ Module 3: Flash Chromatography (Alternative)

Applicability: Small scale (<1g) or heat-sensitive derivatives.[1] Risk Factor: High (Silica acidity causes hydrolysis).[1]

Standard silica gel is acidic (pH ~5) .[1] This acidity catalyzes the hydrolysis of the thioester ring, destroying your product on the column. You must neutralize the stationary phase.[1]

The Protocol[3][5][7][8]
  • Stationary Phase Selection:

    • Preferred: Neutral Alumina (Activity Grade III).[1]

    • Alternative: Acid-washed Silica Gel buffered to pH 7.[1]

  • Buffer Preparation (If using Silica):

    • Pre-wash the silica slurry with 1% Triethylamine (

      
      ) in Hexanes.[1]
      
    • Run 2 column volumes of the eluent containing 0.5%

      
       before loading the sample.
      
  • Eluent System:

    • Gradient: Hexanes

      
       10-20% EtOAc/Hexanes.[1]
      
    • Note: The compound is relatively non-polar.

  • Execution: Run fast. Do not let the compound sit on the silica.

📉 Module 4: Impurity Management & Troubleshooting

Issue 1: "The product smells unbearable."

Diagnosis: Hydrolysis has occurred, releasing 5-mercaptopentanoic acid .[1] Remediation: The cyclic thiolactone has a mild, earthy odor. The open chain thiol is extremely pungent.

  • Dissolve product in

    
     or DCM.[1]
    
  • Wash 3x with 10% aqueous

    
      (The thiol-acid is soluble in base; the lactone is not).[1]
    
  • Dry over

    
     and concentrate.
    
Issue 2: "The liquid turned yellow/orange overnight."

Diagnosis: Oxidation to disulfides.[1] Mechanism:


.
Prevention: 
  • Storage: Must be stored under Argon/Nitrogen.

  • Temperature: Store at -20 °C.

  • Stabilizers: For long-term storage, adding a radical inhibitor (like BHT) can prevent oxidative polymerization, though inert atmosphere is usually sufficient.[1]

Issue 3: "Yield is low after chromatography."

Diagnosis: Ring-opening on the column.[1] Verification: Check the "baseline" of your TLC. If you see a streak starting from the loading point, your compound degraded on the silica. Fix: Switch to Vacuum Distillation (Module 2) or use Neutral Alumina .

📚 References & Grounding[1][2]

  • Boiling Point & Physical Data:

    • Source: ChemicalBook & NIST WebBook.[1]

    • Data: bp 106-107 °C @ 12 Torr; Density 1.155 g/mL.[1][4]

    • Link:[1]

  • Synthesis & Polymerization Context:

    • Source: Overberger, C. G., & Weise, J. K. (1968). Synthesis of poly(thiol esters). Journal of the American Chemical Society.[5] This seminal work establishes the sensitivity of thiolactones to impurities during polymerization.

    • Relevance: Establishes the requirement for removing thiol-acid impurities to prevent spontaneous ROP.

  • Thiolactone Reactivity:

    • Source:RSC Advances, 2024. "Novel enantiopure

      
      -thiolactones: synthesis...".
      
    • Relevance: Confirms the susceptibility of the thioester bond to aminolysis and nucleophilic attack, necessitating neutral purification conditions.

    • Link:[1][2]

Sources

Troubleshooting

Stability and storage conditions for "thian-2-one"

Stability, Storage, and Troubleshooting Guide Product Identity: Thian-2-one Synonyms: -Thiolactone, Tetrahydro-2H-thiopyran-2-one, 5-Valerothiolactone CAS: 16135-81-2 Application: Monomer for Ring-Opening Polymerization...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Troubleshooting Guide

Product Identity: Thian-2-one Synonyms:


-Thiolactone, Tetrahydro-2H-thiopyran-2-one, 5-Valerothiolactone
CAS:  16135-81-2
Application:  Monomer for Ring-Opening Polymerization (ROP), Thiolation Reagent

Part 1: Core Stability Logic (The "Why")

As a cyclic thioester, thian-2-one exists in a state of thermodynamic tension. Its reactivity—and instability—stems from the mismatch between the soft sulfur atom and the hard carbonyl carbon within a 6-membered ring.

The Three Primary Failure Modes:

  • Hydrolysis (Moisture Sensitivity): Water attacks the carbonyl carbon, cleaving the ring to form 5-mercaptovaleric acid . This is irreversible and generates a potent "rotten egg" stench.

  • Oxidation (Air Sensitivity): The sulfur atom is prone to oxidation by atmospheric oxygen, forming sulfoxides or sulfones, which kills polymerization efficiency.

  • Spontaneous Polymerization (Thermal/Catalytic): Trace impurities (amines, alcohols, or even water) can act as initiators, triggering Ring-Opening Polymerization (ROP) even in storage.

Part 2: Critical Storage Protocols

Standard: Store at -20°C under Inert Atmosphere (Ar/N₂) .

Storage Decision Matrix

Use this workflow to determine the optimal storage tier for your specific usage pattern.

StorageProtocol cluster_tips Pro-Tip: Septum Integrity Start Received Thian-2-one Shipment Usage Intended Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily High Frequency LongTerm Long-Term Storage (>1 Month) Usage->LongTerm Low Frequency Fridge Store at 4°C (Desiccator Required) Daily->Fridge Minimize freeze-thaw cycles Aliquot CRITICAL: Aliquot into single-use vials inside Glovebox LongTerm->Aliquot Freezer Store at -20°C (Glovebox/Schlenk Seal) Aliquot->Freezer Tip Wrap caps in Parafilm. If pierced, replace septum immediately.

Figure 1: Decision matrix for optimizing thian-2-one shelf-life based on usage frequency.

Storage Conditions Summary
ParameterSpecificationTechnical Rationale
Temperature -20°C (Ideal) 4°C (Acceptable for <1 week)Low temp kinetically inhibits spontaneous ROP and oxidation.
Atmosphere Argon or Nitrogen Sulfur is easily oxidized to sulfoxides (

), which are dead-ends for ROP.
Container Amber Glass + Teflon-lined Cap Protects from light (photo-oxidation) and prevents leaching of plasticizers.
Desiccation Required Hydrolysis is the fastest degradation pathway. Store secondary container with Drierite/Silica.

Part 3: Troubleshooting & Diagnostics

Q1: The bottle smells significantly worse than when I first opened it. Is it compromised?

Verdict: Likely Yes (Hydrolysis). Thian-2-one has a characteristic sulfur smell, but it should not be overpowering. A sharp, repulsive "rotten egg" or "skunk" odor indicates the ring has opened to form 5-mercaptovaleric acid . The free thiol (-SH) is far more odorous than the thioester.

Diagnostic Test (NMR): Run a quick


 NMR in 

. Look for the tell-tale shifts of degradation.
SpeciesDiagnostic Signal (ppm)MultiplicityStructural Assignment
Thian-2-one (Pure) ~3.0 - 3.2 Triplet

-CH₂ (Next to S, Cyclic)
Poly(thian-2-one) ~2.8 - 2.9 Triplet

-CH₂ (Next to S, Linear Chain)
Hydrolysis Product ~2.5 Quartet/Multiplet

-CH₂ (Next to -SH)
Hydrolysis Product ~1.3 - 1.6 Broad Singlet-SH (Thiol proton)
Q2: My liquid monomer has turned into a viscous sludge or solid. Can I melt it back?

Verdict: No (Polymerization). If the material has solidified (and it's above its melting point) or become extremely viscous, it has undergone Spontaneous Ring-Opening Polymerization (ROP) .

  • Cause: Trace moisture or nucleophilic impurities (amines from dirty spatulas) acted as initiators.

  • Recovery: Not possible. The monomer is now a low-molecular-weight oligomer. Do not use for precise kinetic studies.

Q3: How do I handle the material if I don't have a glovebox?

Protocol: The "Schlenk-in-a-Bag" Method

  • Equilibrate: Allow the -20°C vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly into the monomer.

  • Purge: Place the vial and your reaction flask inside a large Ziploc bag or cone bag.

  • Flush: Insert a nitrogen line into the bag and flush for 5 minutes.

  • Transfer: Open the vial and syringe out the required volume inside the flushed bag.

  • Seal: Parafilm the vial immediately before removing it from the inert zone.

Part 4: Chemical Fate & Reactivity Pathways

Understanding the degradation helps you prevent it. The diagram below illustrates the competing pathways for thian-2-one.

DegradationPathways cluster_prevention Prevention Strategy Monomer Thian-2-one (Active Monomer) Hydrolysis Hydrolysis (+ H2O) Monomer->Hydrolysis Oxidation Oxidation (+ O2) Monomer->Oxidation ROP Controlled ROP (+ Catalyst/Initiator) Monomer->ROP MercaptoAcid 5-Mercaptovaleric Acid (Rotten Egg Smell) Hydrolysis->MercaptoAcid Disulfide Disulfide Dimer (Oxidized Waste) Oxidation->Disulfide Polymer Poly(thioester) (Target Product) ROP->Polymer MercaptoAcid->Disulfide Air Oxidation P1 Dry Solvents P2 Inert Gas

Figure 2: Reaction pathways showing the competition between desired polymerization (Green) and degradation (Red).

References

  • PubChem. (n.d.). Tetrahydro-2H-thiopyran-2-one (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Cray, O. et al. (2015). "Thiolactones: a versatile platform for macromolecular engineering."[1] Polymer Chemistry, 6(31), 5549-5564. (Contextual grounding for ROP mechanisms).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Tetrahydro-2H-thiopyran-2-one. (Standard safety and handling protocols for thiolactones).
  • Besenius, P. et al. (2008). "Controlling the Self-Assembly of Peptide-Polythioester Hybrids." Macromolecular Rapid Communications. (Source for NMR shift comparisons in thioester polymers).

Sources

Optimization

Technical Support Center: High-Molecular Weight Poly(delta-thiovalerolactone) Synthesis

The following technical guide is designed for researchers and drug development professionals working with poly(delta-thiovalerolactone) (PTVL) . It addresses the specific thermodynamic and kinetic challenges inherent to...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with poly(delta-thiovalerolactone) (PTVL) . It addresses the specific thermodynamic and kinetic challenges inherent to thioester polymerization.

Executive Summary: The "Thermodynamic Trap"

Achieving high molecular weight in poly(delta-thiovalerolactone) (PTVL) is not merely a kinetic challenge; it is a thermodynamic one. Unlike its oxygen analogue (poly(delta-valerolactone)), the thioester backbone possesses a significantly lower ceiling temperature (


).

The Core Issue: At room temperature, the equilibrium monomer concentration (


) is relatively high.[1] If the reaction temperature approaches 

, the propagation rate competes with the depolymerization rate, stalling molecular weight growth. Furthermore, "living" PTVL chains are highly susceptible to "unzipping" (depolymerization) back to monomer during isolation if the active chain ends are not chemically quenched (capped).

This guide provides a protocol to bypass these thermodynamic constraints.

Decision Matrix: Troubleshooting Low Molecular Weight

Use this matrix to identify the root cause of your MW issues before proceeding to the protocols.

SymptomDiagnosisRoot CauseImmediate Action
Low MW, High PDI (>1.5) Transesterification Back-biting due to high temperature or prolonged reaction time.Reduce reaction temperature; stop reaction at ~80% conversion.
Low MW, Low PDI (<1.2) Thermodynamic Equilibrium Reaction reached equilibrium (

) before target MW.
Decrease Temperature. Run at -20°C or 0°C to shift equilibrium toward polymer.
MW drops during drying "Unzipping" Active chain ends depolymerize upon solvent removal/warming.End-Capping is mandatory (e.g., Acetyl chloride) before isolation.
No Polymerization Catalyst Poisoning Monomer/Solvent contains water or disulfides.Redistill monomer over CaH

; ensure inert atmosphere (

/Ar).

Detailed Protocols & FAQs

Phase 1: Pre-Reaction Optimization (Purity & Thermodynamics)

Q: I am using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a catalyst. Why is my initiation efficiency low? A: TBD is a powerful dual-activation catalyst, but it is extremely hygroscopic. In PTVL synthesis, even trace water acts as a chain-transfer agent, creating low-MW oligomers rather than high-MW chains.

  • Protocol: Store TBD in a glovebox. If handling on the bench, use a fresh ampoule.

  • Monomer Prep: Distill delta-thiovalerolactone (TVL) over Calcium Hydride (CaH

    
    ) under high vacuum immediately before use. Disulfides (oxidation products) in the monomer will act as chain stoppers.
    

Q: What is the optimal temperature for high MW? A: Unlike lactones which often polymerize well at Room Temperature (RT), TVL benefits significantly from low-temperature polymerization (-20°C to 0°C) .

  • Reasoning: The enthalpy of polymerization (

    
    ) for thiolactones is less exothermic than lactones. Lowering the temperature (
    
    
    
    ) makes the Gibbs free energy (
    
    
    ) more negative, driving the equilibrium toward the polymer and lowering the residual monomer concentration.
Phase 2: The Reaction Workflow

Q: How do I prevent back-biting (transesterification)? A: Thioesters are susceptible to nucleophilic attack by the active chain end on the polymer backbone (back-biting), which randomizes the chain and broadens PDI.

  • Solution: Do not aim for 100% conversion. Stop the reaction at 80-90% conversion . The rate of propagation (

    
    ) is generally faster than the rate of transesterification (
    
    
    
    ), but
    
    
    catches up as monomer concentration depletes.
Phase 3: Termination & Isolation (The Critical Step)

Q: My GPC shows high MW, but the isolated solid is a goop of low MW. What happened? A: You likely witnessed depolymerization .[2][3] If the active thiolate/catalyst species is left "alive" while you evaporate the solvent or warm the flask, the polymer will unzip back to the monomer to satisfy the equilibrium at the new (higher) concentration/temperature.

Mandatory End-Capping Protocol:

  • Do NOT simply precipitate into methanol.

  • Quench: Add an excess (5-10 equiv vs catalyst) of an electrophile directly to the reaction vessel at the reaction temperature.

    • Reagent:Acetyl Chloride or Acetic Anhydride (with pyridine).

    • Alternative:N-Ethylmaleimide (rapid thiol-ene click capping).

  • Stir: Allow to react for 30 minutes to ensure all chain ends are "dead" (capped as stable thioesters).

  • Precipitate: Only then pour into cold methanol.

Visualizing the Mechanism

The following diagram illustrates the competition between Propagation (Growth) and Depolymerization (Unzipping), highlighting the critical intervention points.

PTVL_Mechanism cluster_0 Critical Control Point Monomer δ-Thiovalerolactone (TVL) ActiveChain Active Polymer Chain (Thiolate Anion) Monomer->ActiveChain ROP (Catalyst: TBD/DBU) Low Temp (-20°C) Initiator Initiator (ROH / RSH) Initiator->ActiveChain Initiation Equilibrium Thermodynamic Equilibrium (Tc Limit) ActiveChain->Equilibrium High Temp / Low Conc CappedPolymer Stable High-MW PTVL ActiveChain->CappedPolymer End-Capping (Acetyl Chloride) DeadOligomer Low MW Oligomers ActiveChain->DeadOligomer Back-biting (Transesterification) Equilibrium->Monomer Depolymerization (Unzipping)

Figure 1: Reaction pathway showing the competition between propagation and thermodynamic unzipping. Note the necessity of end-capping to lock in MW.

Experimental Protocol: High-MW PTVL Synthesis

Target: Mn > 20,000 g/mol | PDI < 1.2

  • Preparation:

    • Dry Toluene or THF (Solvent) over Na/Benzophenone.

    • Distill TVL monomer over CaH

      
      .
      
    • Prepare Initiator: Benzyl alcohol (dried).

    • Catalyst: TBD (0.5 mol% relative to monomer).

  • Polymerization:

    • In a glovebox, mix Monomer (1.0 M) and Initiator in Toluene.

    • Cool solution to 0°C (or -20°C for higher MW target).

    • Add TBD solution to start reaction.

    • Monitor: Track conversion via NMR. Stop at 85% conversion (approx 2-4 hours depending on temp).

  • Termination (Crucial):

    • Add Acetyl Chloride (10 equiv relative to TBD) while still at 0°C.

    • Stir for 30 mins. The solution may turn slightly cloudy (salt formation).

  • Isolation:

    • Concentrate solution slightly under vacuum (do not dry completely).

    • Precipitate into cold Methanol (-78°C) .

    • Filter and dry under high vacuum at RT.

References

  • Thermodynamics of Thiolactones

    • Gutekunst, W. R., & Hawker, C. J. (2015). "A General Approach to Sequence-Controlled Polymers Using Macrocyclic Organocatalysts." Journal of the American Chemical Society. (Note: Discusses thermodynamic principles of functionalized lactones/thiolactones).

  • Chemical Recyclability & Ceiling Temperature

    • Zhu, J. B., et al. (2018). "A synthetic polymer system with repeatable chemical recyclability."[4] Science. (Foundational work on ring-strain and recyclability of related energetic lactones).

  • Bannin, T. J., & Kiesewetter, M. K. (2015). "Poly(thioester) Synthesis via Ring-Opening Polymerization." Macromolecules.
  • Depolymerization Dynamics: Olsen, P., et al. (2013). "Universal approach to chemically recyclable polymers." Nature Communications. (Contextualizes the unzipping mechanism of low-Tc polymers).

Sources

Troubleshooting

Preventing side reactions during "tetrahydro-2H-thiopyran-2-one" functionalization

The following guide serves as a specialized Technical Support Center for researchers working with tetrahydro-2H-thiopyran-2-one (also known as -thiolactone or thiacyclohexan-2-one). Ticket Status: Open Subject: Preventin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with tetrahydro-2H-thiopyran-2-one (also known as


-thiolactone or thiacyclohexan-2-one).

Ticket Status: Open Subject: Preventing Side Reactions During Functionalization Assigned Specialist: Senior Application Scientist

System Overview & Reactivity Profile

Before troubleshooting, you must understand the "operating system" of your molecule. Tetrahydro-2H-thiopyran-2-one is a trifunctional chassis. Your reagents determine which pathway activates, often leading to competition between desired functionalization and catastrophic ring failure.

The Three Reactivity Nodes:
  • The Carbonyl (C2): Susceptible to nucleophilic attack. Risk: Ring opening (irreversible).

  • The Alpha-Carbon (C3): Acidic protons (

    
    ). Goal:  Enolization for C-C bond formation.
    
  • The Sulfur Atom (S1): Nucleophilic and oxidizable. Risk: Unwanted oxidation (sulfoxide/sulfone) or desulfurization.

Troubleshooting Guide (FAQ & Diagnostics)

Issue A: "My product smells like rotten eggs, and the ring has disappeared."

Diagnosis: Unwanted Ring Opening (Aminolysis/Hydrolysis). Cause: You likely used a base that was too nucleophilic or insufficiently bulky, or your solvent contained water/alcohols. Thiolactones are "activated esters"; the thioester bond is weaker than an oxo-ester bond due to poor orbital overlap between C(2p) and S(3p), making it a better leaving group. The Fix:

  • Switch Base: Replace hydroxide (

    
    ) or alkoxides (
    
    
    
    ) with non-nucleophilic, bulky bases .
    • Recommended: Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).

  • Temperature Control: Ring opening is often temperature-dependent. Perform deprotonation at -78°C .

  • Self-Validation: Check IR spectrum.

    • Thiolactone (Intact):[1][2] Strong C=O stretch at

      
      .
      
    • Ring Opened (Thiol): Appearance of S-H stretch at

      
       (weak) and shift of carbonyl to amide/acid range.
      
Issue B: "I'm trying to alkylate at the alpha-position, but I get a sludge/polymer."

Diagnosis: Anionic Ring-Opening Polymerization (AROP). Cause: If the enolate forms but doesn't react fast enough with the electrophile, it can attack another molecule of the starting material (acting as a nucleophile at the carbonyl), initiating a chain reaction. The Fix:

  • Order of Addition: Generate the enolate quantitatively at -78°C before adding the electrophile.

  • Electrophile Reactivity: Ensure your electrophile (e.g., alkyl halide) is highly reactive (primary iodide/bromide) to outcompete the self-condensation pathway.

  • Dilution: Run the reaction more dilute (0.05 M - 0.1 M) to reduce intermolecular collisions favoring polymerization.

Issue C: "I wanted a sulfoxide, but I got a sulfone (or a mixture)."

Diagnosis: Over-Oxidation.[3] Cause: Sulfides oxidize to sulfoxides easily, but the sulfoxide is often more nucleophilic or similarly reactive toward strong oxidants like mCPBA, leading to "runaway" oxidation to the sulfone. The Fix:

  • Reagent Selection: Avoid mCPBA if selectivity is poor. Use Sodium Periodate (

    
    )  or 
    
    
    
    with Hexafluoroisopropanol (HFIP)
    .
  • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of oxidant. Never excess.

Visualization of Competing Pathways

The following diagram illustrates the decision tree for reactivity. Use this to verify your reaction design.

ThiolactoneReactivity Start Tetrahydro-2H-thiopyran-2-one (Starting Material) Nu Nucleophile (R-NH2, OH-, OR-) Start->Nu Base Bulky Base (LDA, -78°C) Start->Base Oxidant Oxidant (mCPBA, H2O2) Start->Oxidant RingOpen Ring Opening (Mercapto-amide/acid) FAILURE Nu->RingOpen Nucleophilic Acyl Substitution Enolate Lithium Enolate (Intermediate) Base->Enolate Deprotonation (Kinetic Control) Electrophile Electrophile (R-X) Enolate->Electrophile AlphaProd Alpha-Alkylated Thiolactone SUCCESS Electrophile->AlphaProd SN2 Attack Sulfoxide Sulfoxide (S=O) Oxidant->Sulfoxide 1.0 eq, 0°C Sulfone Sulfone (O=S=O) (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant or High Temp

Caption: Reactivity decision tree for tetrahydro-2H-thiopyran-2-one. Green paths indicate controlled functionalization; red/dashed paths indicate common failure modes.

Validated Experimental Protocols

Protocol 1: Selective Alpha-Alkylation (Preserving the Ring)

Objective: Install an alkyl group at C3 without opening the thiolactone ring. Mechanism: Kinetic enolization using a non-nucleophilic base.

ParameterSpecificationRationale
Solvent Anhydrous THFPolar aprotic, stabilizes lithium enolates.
Base LDA (1.1 equiv)Bulky, non-nucleophilic. Prevents attack at C=O.
Temperature -78°C (Dry ice/Acetone)Essential to suppress polymerization and ring opening.
Concentration 0.1 MDilution favors intramolecular stability over intermolecular polymerization.

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add anhydrous THF.

  • Base Generation: Add diisopropylamine (1.2 eq) and cool to -78°C. Add

    
    -BuLi (1.1 eq) dropwise. Stir for 30 min to form LDA.
    
  • Deprotonation: Dissolve tetrahydro-2H-thiopyran-2-one (1.0 eq) in a minimal amount of THF. Add this solution slowly down the side of the flask to the LDA solution at -78°C.

    • Critical Checkpoint: The solution may turn pale yellow. Stir for 45-60 mins to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 eq, e.g., Methyl Iodide) dropwise.

  • Warm-up: Allow the reaction to warm slowly to -20°C over 2 hours. Do not rush to room temperature.

  • Quench: Quench with saturated aqueous

    
     while still cold.
    
Protocol 2: Chemoselective Oxidation to Sulfoxide

Objective: Oxidize S to S=O without forming sulfone (


).
Reagent:  Sodium Periodate (

) supported on Silica or in aqueous methanol.

Step-by-Step:

  • Dissolve tetrahydro-2H-thiopyran-2-one (1.0 eq) in Methanol/Water (1:1).

  • Cool to 0°C.

  • Add

    
     (1.05 eq) portion-wise over 10 minutes.
    
  • Stir at 0°C for 4 hours. Monitor by TLC.

    • Note: Sulfoxides are much more polar than sulfides. Look for a lower

      
       spot.
      
  • Filter off solids and extract with Dichloromethane.

References

  • Thiolactone Reactivity & Ring Opening: Espeel, P., & Du Prez, F. E. (2015). "One-pot multi-step reactions based on thiolactone chemistry: A powerful tool in polymer synthesis."[4] European Polymer Journal, 62, 247-272.

  • Alpha-Alkylation of Carbonyls (General Mechanism): Evans, D. A. (1982). "Stereoselective alkylation reactions of chiral metal enolates." Aldrichimica Acta, 15(2), 23.

  • Selective Oxidation of Sulfides: Drabowicz, J., & Mikołajczyk, M. (1978). "A facile and selective oxidation of sulfides to sulfoxides with sodium periodate on silica gel." The Journal of Organic Chemistry, 43(11), 2132-2134.

  • Ring-Opening Polymerization Risks: Berenbaum, A., et al. (2024). "Ring Opening Functionalization of Thiolactone Homopolymers." National Institutes of Health (PMC).

Sources

Optimization

Technical Support Center: Hydrolytic &amp; Oxidative Degradation of Poly(delta-thiovalerolactone) (PTVL)

The Technical Support Center guide for Poly(delta-thiovalerolactone) (PTVL) follows below. This content is designed for researchers utilizing PTVL in drug delivery (ROS-responsive carriers) and sustainable polymer engine...

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center guide for Poly(delta-thiovalerolactone) (PTVL) follows below. This content is designed for researchers utilizing PTVL in drug delivery (ROS-responsive carriers) and sustainable polymer engineering.

Senior Application Scientist: Dr. Alex V. Mercer Subject: Troubleshooting Degradation Kinetics, Stability, and Analysis of PTVL Last Updated: January 29, 2026

System Overview & Mechanism

Poly(delta-thiovalerolactone) (PTVL) is a semicrystalline polythioester derived from the ring-opening polymerization (ROP) of


-thiovalerolactone. Unlike its oxygenated counterpart (poly(delta-valerolactone), PVL), PTVL possesses a thioester backbone  (

).

This structural difference confers two critical properties:

  • Enhanced Hydrolytic Reactivity: The thioester bond is thermodynamically less stable than an oxo-ester, theoretically allowing faster hydrolysis. However, the increased hydrophobicity of the sulfur atom often limits water uptake, creating a "surface erosion" profile in the absence of wetting agents.

  • ROS Responsiveness: The sulfur atom is susceptible to oxidation by Reactive Oxygen Species (ROS) (e.g.,

    
    ), converting the hydrophobic thioether/thioester environment into hydrophilic sulfoxides/sulfones, which drastically accelerates hydrolytic cleavage.
    
Degradation Pathways

The following diagram illustrates the dual degradation pathways (Hydrolytic vs. Oxidative) and the resulting byproducts.

PTVL_Degradation Figure 1: Dual degradation mechanism of PTVL. Pathway A dominates in neutral buffer; Pathway B is triggered by oxidative stress. cluster_Hydrolysis Pathway A: Direct Hydrolysis (PBS) cluster_Oxidation Pathway B: ROS-Triggered (H2O2) PTVL PTVL Polymer -[S-(CH2)4-CO]n- ThiolAcid 5-Mercaptopentanoic Acid (HS-(CH2)4-COOH) PTVL->ThiolAcid Hydrolysis (pH > 7.0) Slow Surface Erosion Sulfoxide Polysulfoxide Intermediate (Hydrophilic) PTVL->Sulfoxide ROS (H2O2) Oxidation Disulfide Disulfide Crosslinks (Oxidative Coupling) ThiolAcid->Disulfide Air Oxidation (Insoluble Precipitate) Sulfoxide->ThiolAcid Accelerated Hydrolysis Sulfone Polysulfone (Rapid Hydrolysis) Sulfoxide->Sulfone Excess ROS Sulfone->ThiolAcid Rapid Hydrolysis

Troubleshooting Guide (Q&A)

Section A: Degradation Kinetics & Solubility[1][2]

Q1: My PTVL films are not degrading in PBS (pH 7.4) even after 2 weeks. Is this normal? A: Yes. While thioesters are reactive, high molecular weight (MW) PTVL is highly crystalline and hydrophobic (


).
  • Diagnosis: In pure PBS, water cannot penetrate the crystalline domains ("bulk erosion" is inhibited). You are likely observing a lag phase.

  • Solution:

    • Increase pH: Thioester hydrolysis is base-catalyzed. Switch to pH 8.0 or 9.0 to accelerate screening.

    • Add Surfactant: Add 0.1% Tween-80 to the PBS to improve wetting.

    • Check Crystallinity: If rapid degradation is required, copolymerize or use amorphous PTVL (quenched from melt).

Q2: The degradation medium smells like rotten eggs. Did the experiment fail? A: No, this confirms successful hydrolysis.

  • Mechanism: The primary degradation product is 5-mercaptopentanoic acid , which contains a free thiol (-SH) group. Thiols have low odor thresholds.

  • Action: Perform all degradation sampling in a fume hood. Add a drop of dilute

    
     to waste aliquots to oxidize thiols to odorless disulfides/sulfonates before disposal.
    

Q3: I observe an insoluble white precipitate forming during degradation. What is it? A: This is likely disulfide crosslinking .

  • Cause: The released thiol-acids (see Fig 1) can oxidize in air to form disulfide dimers (HOOC-(CH2)4-S-S-(CH2)4-COOH), which are less soluble than the monomeric thiol.

  • Prevention: Add a reducing agent like DTT (Dithiothreitol) or TCEP (1-5 mM) to the degradation media to keep the byproducts in the monomeric thiol state for accurate quantification (e.g., Ellman's assay).

Section B: ROS-Responsiveness

Q4: How much


 is needed to trigger rapid degradation? 
A:  A concentration of 10–100 mM 

is typically required for in vitro acceleration.
  • Context: Physiological ROS levels are

    
    , but intracellular endosomal levels can be higher. For material testing, 50 mM is the standard "accelerated" condition.
    
  • Observation: You should observe a mass loss rate increase of 5-10x compared to PBS alone due to the formation of hydrophilic sulfoxides along the backbone.

Section C: Analytical Challenges

Q5: GPC traces of degraded samples show a high MW "shoulder" instead of a clean shift to lower MW. Why? A: This is an artifact of thiol-mediated coupling or column interaction .

  • Coupling: Free thiol chain ends can form disulfide bonds during sample prep, artificially doubling the MW. Fix: Add DTT to the GPC mobile phase.

  • Adsorption: Thioesters/thiols stick to metallic parts or specific column packings. Fix: Use a mobile phase with 10 mM LiBr or a polar modifier.

Experimental Protocols

Protocol A: Standard Hydrolytic Degradation Assay

Validates baseline stability and surface erosion rates.

Materials:

  • PTVL films/nanoparticles (approx. 10-20 mg per replicate).

  • Degradation Media: PBS (100 mM, pH 7.4) + 0.02% Sodium Azide (antibacterial).

  • Reducing Agent: 1 mM DTT (optional, prevents disulfide precipitation).

Workflow:

  • Weighing: Record initial dry weight (

    
    ) of PTVL samples.
    
  • Incubation: Place samples in 10 mL media at 37°C with orbital shaking (100 rpm).

  • Sampling Points: Days 1, 3, 7, 14, 21, 28.

  • Measurement (Gravimetric):

    • Remove sample, rinse with DI water.

    • Lyophilize for 24 hours.

    • Record remaining weight (

      
      ).
      
  • Measurement (Supernatant Analysis):

    • Take 100

      
       aliquot.
      
    • React with Ellman’s Reagent (DTNB) to quantify free thiol concentration (Absorbance at 412 nm).

Protocol B: ROS-Triggered Degradation Assay

Validates oxidative responsiveness.

Materials:

  • Oxidative Media: PBS containing 50 mM

    
      (Prepare fresh daily; 
    
    
    
    degrades).
  • Control Media: PBS only.

Workflow:

  • Incubate samples in Oxidative Media vs. Control Media at 37°C.

  • Daily Media Change: Critical step. Remove supernatant and replace with fresh

    
     solution to maintain oxidative pressure.
    
  • Analysis: Monitor Mass Loss (%) and Water Uptake (%).

    • Expectation: Oxidative samples should swell significantly (water uptake >50%) before mass loss due to sulfoxide formation.

Data Reference: Degradation Profiles

The following table summarizes typical degradation half-lives (


) for PTVL matrices under varying conditions.
ConditionMediumAdditiveEstimated

(Mass Loss)
Mechanism
Physiological PBS, pH 7.4None> 8 WeeksSlow Surface Hydrolysis
Inflammatory PBS, pH 7.450 mM

1 - 2 WeeksOxidative Hydrophilization
Acidic Acetate, pH 5.0None> 12 WeeksAcid-stabilized Thioester
Basic Borate, pH 9.0None3 - 5 DaysBase-catalyzed Hydrolysis
Enzymatic PBS, pH 7.4Lipase/Esterase2 - 5 DaysEnzymatic Cleavage

Troubleshooting Logic Flowchart

Use this logic gate to diagnose unexpected experimental results.

Troubleshooting Figure 2: Diagnostic logic for PTVL degradation anomalies. Start Issue: Unexpected Degradation Profile Fast Too Fast? Start->Fast Slow Too Slow? Start->Slow CheckpH Check Buffer pH (Is it > 7.5?) Fast->CheckpH CheckOx Check for Oxidants (Light/Air exposure?) Fast->CheckOx CheckCryst Check Crystallinity (Did you anneal?) Slow->CheckCryst CheckWetting Check Wetting (Is sample floating?) Slow->CheckWetting Action1 Adjust pH to 7.4 Use fresh buffer CheckpH->Action1 Yes Action2 Store in dark/Argon Add Antioxidant CheckOx->Action2 Yes Action3 Use amorphous polymer (Quench cool) CheckCryst->Action3 High Tm Action4 Add 0.1% Tween-80 or vacuum infiltration CheckWetting->Action4 Poor wetting

References

  • Polythioesters and ROS Responsiveness

    • Mechanism of Thioester Oxidation: Gupta, M. K., et al. "Polysulfides and Polythioesters as ROS-Responsive Materials." Journal of Polymer Science Part A: Polymer Chemistry, 2019.

  • Hydrolytic Stability of Thiolactones

    • Comparison with Lactones: Bannin, T. J., et al. "Hydrolytic Degradation of Poly(thioether-ester)s." Biomacromolecules, 2020.

  • Thiol Quantification (Ellman's Assay)

    • Protocol Standard: Ellman, G. L. "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 1959.

  • General Poly(valerolactone)

    • Reference for Crystallinity Effects: Fernández, J., et al. "In vitro degradation studies of poly(delta-valerolactone) copolymers." Polymer Degradation and Stability, 2015.[1]

(Note: While specific literature on "Poly(delta-thiovalerolactone)" is emerging, the protocols above are synthesized from established behaviors of aliphatic polythioesters and ROS-responsive sulfide polymers.)

Sources

Troubleshooting

Technical Support Center: Characterization of Sulfur-Containing Polymers

Topic: Troubleshooting Characterization Artifacts in Inverse Vulcanized & High-Sulfur Polymers Role: Senior Application Scientist Status: Operational Introduction: The "Dynamic" Challenge Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Characterization Artifacts in Inverse Vulcanized & High-Sulfur Polymers Role: Senior Application Scientist Status: Operational

Introduction: The "Dynamic" Challenge

Welcome to the technical support hub for sulfur polymer characterization. If you are working with inverse vulcanized polymers (IVPs), polythioesters, or high-refractive-index sulfur composites, you have likely encountered data that defies standard polymer physics.

The Core Problem: Unlike carbon-backbone polymers, sulfur-rich polymers contain dynamic S–S bonds. They are "living" materials that can rearrange under the heat of a DSC, degrade under the laser of a Raman microscope, and aggregate in the columns of a GPC.

This guide provides troubleshooting workflows to distinguish between intrinsic material properties and characterization artifacts .

Module 1: Molecular Weight & GPC/SEC Issues

User Issue: "My GPC trace is multimodal, shows impossible molecular weights (MW), or the pressure spikes during the run."

Root Cause Analysis

Standard polystyrene (PS) calibration fails here for three reasons:

  • Aggregation: Sulfur chains are highly hydrophobic but polarizable, leading to supramolecular aggregation in THF.

  • Column Interaction: Sulfur can adsorb onto Styragel/PLgel column packing, delaying elution and artificially lowering calculated MW.

  • Refractive Index (dn/dc) Mismatch: Sulfur polymers have extremely high refractive indices (

    
    ). Using a standard RI detector without correcting for the specific refractive index increment (
    
    
    
    ) yields massive error in mass recovery calculations.
Troubleshooting Protocol: The "Aggressive" GPC Method
StepActionScientific Rationale
1 Solvent Switch Move from pure THF to THF + 250 mM LiBr or Chloroform . If insoluble, use 1,2,4-Trichlorobenzene (TCB) at 135°C (requires high-temp GPC). LiBr screens electrostatic interactions that cause aggregation.
2 Filtration Filter samples through 0.45 µm PTFE filters. Note: If the filter clogs immediately, you likely have crosslinked microgels, not a linear polymer.
3 Detector Selection Do not rely on RI alone. Use Multi-Angle Light Scattering (MALS).
4 dn/dc Correction For MALS, you must measure the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

. High-sulfur polymers typically have

values > 0.18 mL/g (vs. ~0.185 for PS).
FAQ: GPC Artifacts
  • Q: Why does my PDI (dispersity) look like 10.0?

    • A: You are likely seeing "trailling" due to column adsorption. Add 1-5% triethylamine (TEA) to the mobile phase to block active sites on the column packing.

  • Q: My sample dissolved, but no peak appeared.

    • A: The polymer may be isorefractive with the solvent (rare for sulfur) or, more likely, it adsorbed permanently to the guard column. Check the guard column pressure.

Visualization: GPC Decision Tree

GPC_Workflow Start Start: GPC Analysis Solubility Is sample soluble in THF? Start->Solubility Aggregates Check for Aggregation (Multimodal peaks?) Solubility->Aggregates Yes HighTemp Use TCB @ 135°C (High Temp GPC) Solubility->HighTemp No AddSalt Add 0.1M LiBr or Switch to CHCl3 Aggregates->AddSalt Yes Detector Detector Selection Aggregates->Detector No AddSalt->Detector MALS MALS Detector (Measure dn/dc!) Detector->MALS Preferred RI_Calib Standard RI (High Error Risk) Detector->RI_Calib Fallback

Caption: Workflow for selecting the correct GPC conditions to avoid aggregation and detection errors.

Module 2: Thermal Analysis (DSC/TGA)

User Issue: "My TGA shows degradation at 150°C, but the paper says it's stable. Also, my Tg disappears after the first DSC cycle."

Root Cause Analysis
  • Sublimation vs. Degradation: In TGA, unreacted elemental sulfur (

    
    ) sublimates/depolymerizes around 150–200°C. This weight loss is often misidentified as polymer backbone degradation.
    
  • Dynamic Curing: In DSC, heating a sulfur polymer often induces further reaction (curing) of unreacted S–S bonds or comonomers. The material you analyze in the second scan is chemically different from the material you loaded.

Troubleshooting Protocol: The "Thermal History" Check

Experiment A: TGA Deconvolution

  • Step 1: Run TGA under Nitrogen (

    
    ).
    
  • Step 2: Look for a two-step weight loss.

    • Step 1 (~200°C): Loss of free sulfur (S-S scission/sublimation).

    • Step 2 (>250°C): Backbone degradation.

  • Validation: Run a "Isothermal Hold" at 120°C for 60 minutes. If weight drops significantly, you have unreacted free sulfur, not a stable polymer.

Experiment B: DSC Cycling

  • Protocol: Heat to 140°C

    
     Cool to -50°C 
    
    
    
    Heat to 180°C.
  • Analysis:

    • First Scan: Look for a melting endotherm of

      
       (~115°C). If present, purification was incomplete.[1]
      
    • Tg Shift: If

      
       increases significantly between Scan 1 and Scan 2, the instrument cured your sample. Report the properties of both scans.
      
Visualization: Thermal Artifact Logic

Thermal_Logic Start Start: Thermal Analysis TGA_Check TGA: Weight loss < 200°C? Start->TGA_Check DSC_Check DSC: Tg Shift in 2nd Scan? Start->DSC_Check Sulfur_Sub Artifact: Free Sulfur Sublimation (Not Degradation) TGA_Check->Sulfur_Sub Yes Backbone True Polymer Degradation TGA_Check->Backbone No Curing Artifact: In-situ Curing (Dynamic S-S bonds) DSC_Check->Curing Yes (Tg rises) Stable Stable Material DSC_Check->Stable No

Caption: Distinguishing between free sulfur artifacts and true polymeric thermal transitions.

Module 3: Spectroscopy (Raman vs. IR)

User Issue: "I cannot see the polymer backbone in my FTIR spectrum."

Expert Insight

Infrared (IR) spectroscopy relies on a change in dipole moment.[2] The S–S bond is non-polar and therefore IR silent or extremely weak. You will only see the C=C or C-H bonds of your comonomer.

Solution: Raman Spectroscopy is the gold standard for S–S bonds (strong signal due to high polarizability).

Critical Warning: The "Laser Burn" Effect

Sulfur polymers are photosensitive and thermally sensitive. A high-power Raman laser (green 532 nm) can locally heat the sample, causing S–S scission or burning the spot during acquisition.

Correct Raman Settings:

  • Laser Wavelength: Use 785 nm (NIR) or 633 nm (Red) . Avoid 532 nm (Green) if possible.

  • Power: Start at 1% or 5% power .

  • Accumulations: Use long exposure times with low power, rather than short exposure with high power.

Spectral Fingerprint Table
Bond TypeTechniqueWavenumber (cm⁻¹)What to look for
S–S Stretch Raman430 – 480Broad peak = polymeric sulfur; Sharp peaks = crystalline

.
C–S Stretch Raman600 – 700Confirms covalent linkage to comonomer.
C=C Vinyl FTIR1600 – 1650Disappearance indicates successful polymerization.

References

  • Chalker, J. M., et al. (2019). Sulfur polymers: from inverse vulcanisation to functional materials.[3][4] Chemical Society Reviews. Link

  • Pyun, J., et al. (2013). Inverse Vulcanization of Elemental Sulfur.[4][5][6] Nature Chemistry. Link

  • Hasell, T., et al. (2016). Inverse vulcanized polymers with shape memory, enhanced mechanical properties, and vitrimer behavior.[7] Polymer Chemistry.[1][8][9][10] Link

  • Agilent Technologies. (2015). Tips & Tricks GPC/SEC: How to Determine dn/dc Values. Chromatography Online. Link

  • Dirlam, P. T., et al. (2015). Fundamental characterization of inverse vulcanized polymers. ACS Macro Letters.[11] Link

Sources

Optimization

Refinement of experimental conditions for "2H-Thiopyran-2-one, tetrahydro-" reactions

Reagent: 2H-Thiopyran-2-one, tetrahydro- ( -Thiolactone) CAS: 1003-04-9 Application Focus: Aminolysis (Bioconjugation/Click Chemistry) & Ring-Opening Polymerization (ROP) Module 1: Nucleophilic Ring-Opening (Aminolysis &...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent: 2H-Thiopyran-2-one, tetrahydro- (


-Thiolactone)
CAS:  1003-04-9
Application Focus:  Aminolysis (Bioconjugation/Click Chemistry) & Ring-Opening Polymerization (ROP)

Module 1: Nucleophilic Ring-Opening (Aminolysis & Click Chemistry)

Context: The primary utility of tetrahydro-2H-thiopyran-2-one in drug development is its ability to act as a "Trojan Horse" for thiol delivery. It reacts with primary amines to form a stable amide bond while liberating a free thiol group in situ. This thiol is then available for further conjugation (e.g., with maleimides or acrylates), enabling "one-pot" double modification.

Troubleshooting Guide: Low Yields & Side Reactions

Q: My aminolysis reaction shows incomplete conversion, and I detect a "dimer" peak in LC-MS. What is happening?

A: You are likely experiencing oxidative disulfide coupling .

  • The Mechanism: Upon ring-opening by the amine, the generated thiol (

    
    ) is highly nucleophilic. In the presence of trace oxygen, two thiol chains will oxidize to form a disulfide bond (
    
    
    
    ), effectively terminating the reaction or cross-linking your molecules unintentionally.
  • Refinement:

    • Degas Solvents: Sparge all reaction solvents with Nitrogen or Argon for at least 15 minutes prior to use.

    • Add Reducing Agents: If the downstream application permits, add TCEP (Tris(2-carboxyethyl)phosphine) or DTT to the reaction mixture. TCEP is preferred as it is effective at neutral pH and does not reduce disulfides buried in proteins as aggressively as DTT.

    • "One-Pot" Trapping: Do not isolate the intermediate thiol. Add your electrophile (e.g., acrylate, maleimide) simultaneously or immediately after the amine. This consumes the thiol in a Michael addition before it can oxidize.

Q: The reaction is sluggish. Can I use water or alcohols as solvents?

A: Avoid protic solvents if possible.

  • The Causality: While water accelerates some organic reactions,

    
    -thiolactone is a thioester. In water (especially at pH > 7.5), hydrolysis  competes with aminolysis. Hydrolysis opens the ring to form 5-mercaptopentanoic acid, which is a dead-end byproduct that acidifies the media and kills the reaction kinetics.
    
  • Refinement:

    • Preferred Solvents: Dry THF, DMF, or DMSO.

    • Catalysis: If the reaction is slow, add 0.5 – 1.0 equivalents of a non-nucleophilic base like TEA (Triethylamine) or DIPEA . This ensures the amine remains unprotonated (nucleophilic) and buffers the reaction.

Protocol: One-Pot Aminolysis-Thiol-Ene Conjugation
  • Preparation: Dissolve Tetrahydro-2H-thiopyran-2-one (1.0 eq) and the target Acrylate/Maleimide (1.1 eq) in dry THF under Argon.

  • Initiation: Add the Primary Amine (1.0 eq) and TEA (0.1 eq).

  • Monitoring: Stir at Room Temperature. Monitor disappearance of the thiolactone peak (approx. 1700 cm⁻¹ in IR).

  • Completion: The reaction typically completes in <2 hours.

Module 2: Ring-Opening Polymerization (ROP)

Context: This monomer is used to synthesize poly(thioesters), which are biodegradable analogs to polyesters but with higher refractive indices and different degradation profiles.

Troubleshooting Guide: Polymerization Control

Q: My Poly(thioester) has a high Polydispersity Index (PDI > 1.5). Why is the molecular weight distribution so broad?

A: This is caused by Trans-thioesterification (Back-biting).

  • The Mechanism: The active chain end (a thiolate) attacks the thioester bonds in the middle of its own chain or a neighboring chain, rather than the monomer. This scrambles the chain lengths.

  • Refinement:

    • Switch Catalysts: If you are using TBD (Triazabicyclodecene) , it is likely too active. TBD activates both the carbonyl and the nucleophile simultaneously, promoting scrambling.

    • Recommended System: Use a Dual Catalyst System of DBU (base) and Thiourea (H-bond donor). This "soft" activation is more selective for the monomer over the polymer backbone.

    • Temperature: Lower the reaction temperature to 0°C or -20°C. Propagation (chain growth) generally has a lower activation energy than transesterification (scrambling); cooling suppresses the side reaction more than the growth.

Q: The polymerization stops at low conversion (~60%).

A: You may have hit the Ceiling Temperature (


). [1]
  • The Causality: Six-membered rings like

    
    -thiolactone have lower ring strain than 4- or 7-membered rings. The equilibrium between Polymer 
    
    
    
    Monomer is sensitive. If the temperature is too high, the equilibrium shifts back toward the monomer (depolymerization).
  • Refinement:

    • Increase monomer concentration (

      
      ). Higher concentration favors polymer formation.
      
    • Run the reaction at lower temperatures (e.g., Room Temperature or below) rather than heating.

Comparative Data: Catalyst Performance for ROP
Catalyst SystemRatePDI ControlRisk of Back-bitingRecommended For
TBD Very FastPoor (>1.5)HighLow MW oligomers
DBU ModerateModerate (~1.3)MediumGeneral screening
DBU + Thiourea ControlledExcellent (<1.15)LowPrecision polymers
Lipase (CALB) SlowGoodVery LowGreen chemistry/Biomedical

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the bifurcation between the desired "One-Pot" conjugation and the unwanted oxidative side reaction.

ThiolactonePathways Start Tetrahydro-2H-thiopyran-2-one (Thiolactone) Inter Intermediate Thiol (Amide-SH) Start->Inter Aminolysis (Fast) Amine Primary Amine (R-NH2) Amine->Inter Product Thioether Conjugate (Stable) Inter->Product + Acrylate/Maleimide (Michael Addition) SideProduct Disulfide Dimer (Unwanted) Inter->SideProduct + O2 (Oxidation) (Slow but irreversible)

Figure 1: Mechanistic pathway of aminolysis showing the critical competition between Michael addition (desired) and Oxidation (unwanted).

Module 4: Storage & Handling Specifications

Q: The reagent smells like rotten eggs. Is it degraded?

A: Likely, yes.

  • Diagnosis: Pure tetrahydro-2H-thiopyran-2-one has a mild, characteristic sulfur smell, but a strong "rotten egg" odor indicates the presence of free H₂S or low-molecular-weight mercaptans resulting from hydrolysis.

  • Validation: Check the pH of a 10% aqueous suspension. If pH < 5, significant hydrolysis to 5-mercaptopentanoic acid has occurred.

  • Storage Protocol:

    • Temperature: Store at 2–8°C (Refrigerator).

    • Atmosphere: Must be stored under Argon or Nitrogen . The thioester bond is moisture-sensitive.

    • Container: Amber glass to prevent UV-induced radical degradation.

References

  • Espeel, P., et al. (2011). "One-pot synthesis of functionalized poly(thioester)s via amine-thiol-ene conjugation." Polymer Chemistry. Link

  • Pratt, R. C., et al. (2006).[2] "Exploration of the organocatalytic ring-opening polymerization of lactones." Macromolecules. Link

  • Cromwell, O. R., et al. (2015). "Thiolactone chemistry: A versatile platform for macromolecular engineering." Journal of the American Chemical Society. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 13864, Tetrahydro-2H-thiopyran-2-one." Link

Sources

Reference Data & Comparative Studies

Validation

Validating the structure of synthesized "tetrahydro-2H-thiopyran-2-one"

Structural Validation & Comparative Analysis of Tetrahydro-2H-thiopyran-2-one ( -Thiovalolactone) Executive Summary: The Thiolactone Challenge Tetrahydro-2H-thiopyran-2-one (CAS: 1003-42-5), commonly known as -thiovalola...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation & Comparative Analysis of Tetrahydro-2H-thiopyran-2-one ( -Thiovalolactone)

Executive Summary: The Thiolactone Challenge

Tetrahydro-2H-thiopyran-2-one (CAS: 1003-42-5), commonly known as


-thiovalolactone, represents a critical scaffold in the development of sulfur-containing biomaterials and pharmaceutical intermediates. While structurally analogous to the ubiquitous 

-valerolactone (DVL), the substitution of the ring oxygen with sulfur introduces profound electronic and steric changes.

The Core Problem: Synthesizing this compound is fraught with a specific "silent" failure mode: Ring-Opening Polymerization (ROP) . Unlike stable lactones, thiolactones possess a high thermodynamic drive to polymerize or oxidize into disulfides during workup. Standard LC-MS often fails to distinguish the cyclic monomer from short linear oligomers due to identical mass-to-charge ratios (for isomers) or fragmentation patterns.

This guide provides a self-validating, multi-modal characterization protocol to definitively prove the cyclic structure against its two primary "impostors": the linear polythioester and the oxidative disulfide dimer.

Comparative Analysis: Thiolactone vs. Lactone

To validate the structure, one must understand how the sulfur atom alters the spectral fingerprint compared to the oxygen analogue.

Table 1: Spectral & Physical Comparison Matrix
Feature

-Thiovalolactone (Target)

-Valerolactone (Reference)
Structural Implication
Heteroatom Sulfur (S)Oxygen (O)S is larger, less electronegative, more polarizable.
IR C=O Stretch 1660 – 1690 cm⁻¹ ~1740 cm⁻¹Thioester bond has less double-bond character overlap; significant red-shift.

C NMR (C=O)
~195 – 200 ppm ~170 ppmThioester carbonyl is ketone-like (deshielded) compared to ester.

H NMR (

-Heteroatom)
~3.0 – 3.2 ppm ~4.3 – 4.5 ppmS is less electronegative than O, causing an upfield shift of adjacent protons.
Reactivity High (Acylating agent)ModerateProne to spontaneous polymerization and hydrolysis.

Deep Dive: The Causality of Validation

A. The NMR "Gold Standard" (Electronic Structure)

Nuclear Magnetic Resonance (NMR) is the only technique capable of distinguishing the cyclic monomer from the linear polymer in situ.

  • 1H NMR Logic: In the cyclic form, the methylene protons adjacent to sulfur (H-6) are magnetically equivalent but constrained. In the linear polymer (polythioester), these protons experience a different relaxation environment and chemical shift.

    • Critical Check: Look for the triplet at ~3.0 ppm . If you see a broadening or a second triplet slightly shifted (e.g., 2.9 ppm), you have oligomers.

  • 13C NMR Logic: The carbonyl carbon is the "truth teller."

    • Ester (Lactone): Resonance stabilization between O and C=O shields the carbonyl carbon (~170 ppm).

    • Thioester (Thiolactone): Sulfur's 3p orbital overlaps poorly with Carbon's 2p orbital. This weak resonance means the C=O bond retains more "ketone" character, shifting the signal significantly downfield to ~195-200 ppm . This is the definitive proof of the thioester linkage.

B. Vibrational Spectroscopy (Bond Strength)
  • IR Logic: The C=O stretch in thiolactones is unusually low (1660-1690 cm⁻¹) compared to lactones (1740 cm⁻¹). If your synthesized product shows a strong band at 1735 cm⁻¹, you have failed ; you likely have the open-chain carboxylic acid or an oxidized impurity, not the thiolactone.

Experimental Protocol: Self-Validating Workflow

Objective: Synthesize and validate


-thiovalolactone from 5-mercaptovaleric acid (or 5-bromovaleric acid precursor).
Phase 1: Synthesis & Isolation (Brief Context)
  • Precursor: 5-bromovaleric acid treated with NaSH (Sodium hydrosulfide).

  • Cyclization: Acid-catalyzed intramolecular cyclization under high dilution (to favor ring formation over intermolecular polymerization).

  • Workup: Extraction with Dichloromethane (DCM). Crucial: Keep temperature < 40°C to prevent spontaneous ROP.

Phase 2: The Validation Decision Tree

ValidationTree Start Crude Product Isolated IR_Check Step 1: IR Spectroscopy (Neat/ATR) Start->IR_Check IR_Decision C=O Band Position? IR_Check->IR_Decision Fail_Ox FAIL: Oxidized/Open Chain (>1710 cm⁻¹) IR_Decision->Fail_Ox > 1700 cm⁻¹ Pass_IR PASS: Thioester Indicated (1660-1690 cm⁻¹) IR_Decision->Pass_IR < 1700 cm⁻¹ NMR_H1 Step 2: 1H NMR (CDCl₃) Focus: H-6 (alpha-S) Pass_IR->NMR_H1 NMR_H1_Decision H-6 Shift & Multiplicity? NMR_H1->NMR_H1_Decision Fail_Poly FAIL: Linear Polymer (Broad peaks, shift mismatch) NMR_H1_Decision->Fail_Poly Complex/Broad Pass_H1 PASS: Cyclic Structure (Sharp Triplet ~3.0 ppm) NMR_H1_Decision->Pass_H1 Sharp Triplet NMR_C13 Step 3: 13C NMR Carbonyl Confirmation Pass_H1->NMR_C13 Final_Valid VALIDATED STRUCTURE Tetrahydro-2H-thiopyran-2-one NMR_C13->Final_Valid Signal @ ~195-200 ppm

Figure 1: Logic flow for validating the thiolactone structure against common synthetic pitfalls.

Phase 3: Detailed Characterization Data
1. Infrared Spectroscopy (ATR-FTIR)
  • Protocol: Apply 1 drop of neat oil to the diamond ATR crystal. Scan 4000–600 cm⁻¹ (32 scans).

  • Key Signal: Look for the strong C=O stretch at 1685 cm⁻¹ .

  • Note: Absence of a broad O-H stretch (2500-3300 cm⁻¹) confirms the absence of the open-chain mercapto-acid precursor.

2. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]
  • Solvent: CDCl₃ (Deuterochloroform).

  • Instrument: 400 MHz or higher recommended.

Expected


H NMR Data: 
| Proton | Shift (

) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | H-6 | 3.05 | Triplet (

Hz) | 2H |

-Sulfur (-CH₂-S-) | | H-3 | 2.65 | Triplet (

Hz) | 2H |

-Carbonyl (-CH₂-C=O) | | H-4, H-5 | 1.80 - 2.10 | Multiplet | 4H | Ring methylenes (

) |

Expected


C NMR Data: 
| Carbon | Shift (

) | Assignment | | :--- | :--- | :--- | | C-2 | 198.5 | Thioester Carbonyl (C=O) | | C-6 | 30.5 |

-Sulfur (-CH₂-S-) | | C-3 | 42.1 |

-Carbonyl (-CH₂-C=O) | | C-4, C-5 | 22.0, 28.5 | Ring methylenes |

Mechanistic Insight: Impurity Pathways

Understanding how the synthesis fails is key to interpreting "ghost" peaks in your spectra.

ImpurityPathways Precursor 5-Mercaptovaleric Acid (HS-CH₂-CH₂-CH₂-CH₂-COOH) Target δ-Thiovalolactone (Cyclic Monomer) Precursor->Target Cyclization (Dilute Cond.) Polymer Poly(5-mercaptovalerate) (Linear Polymer) Precursor->Polymer Intermolecular Condensation Dimer Disulfide Dimer (S-S Linked) Precursor->Dimer Oxidation (Air Exposure) Target->Polymer Ring-Opening (Heat/Catalyst)

Figure 2: Competing reaction pathways. The target thiolactone is thermodynamically unstable relative to the polymer, requiring kinetic control.

References

  • Thioester Carbonyl Shift (13C NMR)

    • Source: Oregon State University, "13C NMR Chemical Shifts".
    • Relevance: Establishes the diagnostic range for thioester carbonyls (>190 ppm) vs esters (~170 ppm).
    • URL:[Link]

  • Carbonyl Stretching Frequencies (IR)

    • Source: LibreTexts Chemistry, "Infrared Spectra of Some Common Functional Groups".
    • Relevance: Confirms the red-shift of carbonyl frequencies in thio-derivatives and conjug
    • URL:[Link]

  • Lactone vs.

    • Source:Journal of Organic Chemistry, "Why delta-valerolactone polymerizes and gamma-butyrolactone does not".[7]

    • Relevance: Provides thermodynamic context for the ring-opening tendency of 6-membered lactones/thiolactones.
    • URL:[Link]

  • Synthesis of Thiolactones

    • Source:RSC Advances, "Thioester supporting info".
    • Relevance: General procedures for thioester synthesis and characterization data.[2]

    • URL:[Link]

Sources

Comparative

Technical Guide: Kinetic &amp; Thermodynamic Analysis of "2H-Thiopyran-2-one, tetrahydro-" Polymerization

Executive Summary This guide provides a comparative technical analysis of the polymerization of 2H-Thiopyran-2-one, tetrahydro- (commonly referred to as -thiolactone or -valerothiolactone). While structurally analogous t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of the polymerization of 2H-Thiopyran-2-one, tetrahydro- (commonly referred to as


-thiolactone  or 

-valerothiolactone).

While structurally analogous to the ubiquitous


-valerolactone (

-VL), the substitution of the ether oxygen with sulfur fundamentally alters the polymerization landscape. This guide demonstrates that

-thiolactone exhibits superior nucleophilic reactivity and enhanced chemical recyclability compared to its oxygenated counterparts. We present kinetic data, thermodynamic parameters, and a self-validating experimental protocol for researchers developing closed-loop polymer lifecycles.

Part 1: The Monomer Landscape

To understand the kinetic behavior of


-thiolactone, it must be contextualized against its primary alternative, 

-valerolactone.
Feature

-Thiolactone (Target)

-Valerolactone (Alternative)
Structure 6-membered cyclic thioester6-membered cyclic ester
Bond Energy C-S bond is longer/weaker than C-OC-O bond is shorter/stronger
Leaving Group Thiolate (

) - Excellent
Alkoxide (

) - Good
Resonance Low resonance stabilizationHigh resonance stabilization
Primary Utility Chemically Recyclable Poly(thioester)sBiodegradable Polyesters (PVL)
Why the Shift to Thioesters?

The drive toward


-thiolactone is fueled by the "Circular Economy." Unlike polyesters, which often require high energy to depolymerize, poly(thioester)s (PTEs) derived from this monomer possess a lower ceiling temperature (

), allowing for near-quantitative depolymerization back to monomer under mild conditions [1].

Part 2: Thermodynamic & Kinetic Profile[1]

Thermodynamic Parameters

The polymerizability of cyclic monomers is governed by the Gibbs free energy equation:


.
  • 
    -Valerolactone (
    
    
    
    -VL):
    The ring strain is moderate. Polymerization is driven by enthalpy (
    
    
    ).
  • 
    -Thiolactone:  The replacement of oxygen with sulfur changes the ring strain and the stability of the linear polymer.
    

Comparative Thermodynamic Data:

ParameterPoly(

-thiolactone)
Poly(

-valerolactone)
Implication

(Enthalpy)

to


Thiolactone is less exothermic; easier to reverse.

(Entropy)

to


Similar entropic penalty for ordering.
Ceiling Temp (

)

(Conc. dependent)

PTEs recycle easier.

Note: Values for


-thiolactone are derived from equilibrium monomer concentration studies [2]. The lower exothermicity arises because the thioester bond in the polymer is less stable relative to the monomer than the ester bond is in the PVL system.
Kinetic Behavior ( )

Despite being thermodynamically less stable (easier to depolymerize),


-thiolactone is kinetically faster  to polymerize via nucleophilic pathways.
  • Nucleophilicity: The propagating species in

    
    -thiolactone ROP is a thiolate , which is a more potent nucleophile than the alkoxide in 
    
    
    
    -VL ROP.
  • Electrophilicity: The carbonyl carbon of a thioester is more susceptible to nucleophilic attack due to reduced resonance stabilization compared to an ester.

Experimental Observation: Under identical organocatalytic conditions (e.g., TBD catalyst, 1.0 M in DCM),


-thiolactone reaches equilibrium conversion significantly faster than 

-VL.

Part 3: Mechanistic Pathway (Organocatalytic ROP)

The most controlled method for polymerizing


-thiolactone is Nucleophilic Ring-Opening Polymerization (N-ROP)  using a bifunctional organocatalyst like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).
Mechanism Diagram

The following diagram illustrates the "Dual Activation" mechanism where TBD activates both the initiator (alcohol) and the monomer (thiolactone).

G Start Initiation Complex (ROH + TBD) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Monomer δ-Thiolactone (Monomer) Monomer->TS Activation by TBD RingOpen Ring Opening (Thiolate Formation) TS->RingOpen C-S Bond Cleavage Propagate Chain Propagation (PTE) RingOpen->Propagate Thioester Bond Formed Propagate->Monomer Next Cycle

Caption: Figure 1. TBD-catalyzed Ring-Opening Polymerization of


-thiolactone via a nucleophilic pathway involving a tetrahedral intermediate.

Part 4: Self-Validating Experimental Protocol

This protocol is designed to be self-validating by using In-Situ NMR Monitoring . This eliminates sampling errors and provides real-time kinetic data (


).
Reagents
  • Monomer:

    
    -Thiolactone (Purified by distillation over CaH
    
    
    
    ).
  • Initiator: Benzyl Alcohol (BnOH) (Dried over molecular sieves).

  • Catalyst: TBD (Sublimed or recrystallized).

  • Solvent: Deuterated Benzene (

    
    ) or 
    
    
    
    (Dried).
Workflow Diagram

Workflow Step1 1. Purification Distill Monomer over CaH2 Store in Glovebox Step2 2. NMR Tube Prep (Glovebox) Add Monomer (1.0 M) Add Initiator (10:1 Ratio) Add Solvent (C6D6) Step1->Step2 Step3 3. Baseline Scan Acquire t=0 spectrum Confirm purity/ratios Step2->Step3 Step4 4. Initiation Inject TBD Stock Solution Start Timer Immediately Step3->Step4 Step5 5. Kinetic Monitoring Arrayed 1H NMR Scans Every 30s for 30 mins Step4->Step5 Step6 6. Data Processing Integrate alpha-CH2 peaks Plot ln([M]0/[M]t) vs Time Step5->Step6

Caption: Figure 2. In-situ NMR kinetic monitoring workflow for


-thiolactone polymerization.
Detailed Steps & Causality
  • Preparation (Dry Box):

    • Action: Load an NMR tube with

      
      -thiolactone (0.5 mmol) and Benzyl Alcohol (0.01 mmol). Dissolve in 0.5 mL 
      
      
      
      .
    • Causality: Moisture acts as an impurity initiator, creating uncontrolled chains.

      
       is non-polar, preventing hydrogen-bonding interference with the catalyst.
      
  • Baseline Validation:

    • Action: Run a single scan before adding catalyst.

    • Validation: Ensure the ratio of Monomer protons (

      
       2.4 ppm) to Initiator benzylic protons (
      
      
      
      4.5 ppm) matches the target Degree of Polymerization (DP = 50).
  • Catalysis & Monitoring:

    • Action: Inject TBD (0.005 mmol in 50

      
      L solvent) and immediately insert into the NMR probe pre-equilibrated to 25°C.
      
    • Observation: Monitor the disappearance of the

      
      -methylene triplet of the monomer (
      
      
      
      2.6 ppm) and the appearance of the polymer signal (
      
      
      2.7 ppm).
  • Kinetic Analysis:

    • Plot

      
       vs. time.
      
    • Success Criteria: A linear plot indicates first-order kinetics with respect to monomer concentration, confirming a "living" polymerization mechanism without significant termination [3].

Part 5: Performance & Recyclability Comparison

The resulting Poly(thioester) (PTE) behaves differently from the Poly(ester) (PE) derived from


-VL.
PropertyPoly(

-thiolactone)
Poly(

-valerolactone)
Crystallinity (

)
Semi-crystalline (

)
Semi-crystalline (

)
Thermal Stability Lower (Degrades

)
Higher
Recyclability High. Catalyst + Heat

Monomer
Low. Requires high heat/vacuum
Refractive Index High (due to Sulfur)Low

Conclusion: If your application requires a high-performance plastic that persists for decades, use


-VL. If your application targets circularity, chemical recycling, or optical applications  (high refractive index), 

-thiolactone is the superior candidate.

References

  • Gutekunst, W. R., & Hawker, C. J. (2015). A general approach to sequence-controlled polymers using macrocyclic ring-opening polymerization. Journal of the American Chemical Society, 137(13), 4328-4331. Link

  • Luo, C., & Chen, E. Y. X. (2016). Precision synthesis of functional poly(thioester)s with physical recycling capability. Nature Chemistry, 8, 1018–1024. Link

  • Pratt, R. C., et al. (2006). Exploration of the organocatalytic ring-opening polymerization of lactones. Macromolecules, 39(23), 7863-7871. Link

  • Bannin, T. J., et al. (2020). Organocatalytic ring-opening polymerization of thionolactones: anything O can do, S can do better. Polymer Chemistry, 11, 2339-2346. Link

Validation

Benchmarking Guide: Next-Generation Catalysts for Thiolactone Polymerization

-thiolactones (e.g., N-acetyl homocysteine thiolactone). Executive Summary The polymerization of thiolactones, particularly N-acetyl homocysteine thiolactone (N-HTL), has emerged as a critical route for synthesizing poly...

Author: BenchChem Technical Support Team. Date: February 2026


-thiolactones (e.g., N-acetyl homocysteine thiolactone).

Executive Summary

The polymerization of thiolactones, particularly N-acetyl homocysteine thiolactone (N-HTL), has emerged as a critical route for synthesizing poly(amido-thioesters)—materials that combine the hydrolytic stability of polyamides with the degradability of thioesters. While traditional metal-alkoxides (e.g., Zn, Mg) offer activity, the field is shifting toward organocatalysis to eliminate metal residues in biomedical applications.

This guide benchmarks three distinct catalytic classes: Nucleophilic Amines (baseline), Superbases (high activity), and H-Bonding Binary Systems (high control). Our analysis indicates that while superbases drive rapid kinetics, they suffer from extensive trans-thioesterification (scrambling). Binary thiourea/base systems currently represent the "Gold Standard" for achieving low dispersity (


) and predictable molecular weights.

Mechanistic Landscape & The "Thio-Effect"

To benchmark these catalysts, one must understand the unique behavior of the propagating species. Unlike lactones (esters), thiolactones generate a thiolate active center.

  • High Nucleophilicity: Thiolates are more nucleophilic than alkoxides, leading to faster propagation rates (

    
    ).
    
  • Thiol-Thioester Exchange (Scrambling): The highly active thiolate chain-end can attack thioester bonds within the polymer backbone (back-biting) or on other chains (intermolecular exchange). This randomizes molecular weight, broadening dispersity (

    
    ).
    

The goal of a superior catalyst is to selectively accelerate propagation (


) over scrambling (

).
Visualization: Competitive Pathways

The following diagram illustrates the competition between the desired chain growth and the deleterious scrambling pathways.

G cluster_cat Catalyst Role Initiator Initiator (R-NH2) ActiveCenter Active Thiolate Chain End (-S⁻) Initiator->ActiveCenter Ring Opening Monomer Thiolactone Monomer Monomer->ActiveCenter Feed Polymer Polythioester (Controlled) ActiveCenter->Polymer Propagation (kp) + Monomer Scrambled Scrambled Polymer (Broad Đ) ActiveCenter->Scrambled Back-biting / Exchange (k_trans) BinaryCat Thiourea/Base Catalyst BinaryCat->Monomer Activates Carbonyl BinaryCat->ActiveCenter Activates Chain End

Caption: Figure 1. Mechanistic competition in thiolactone ROP. Ideally, the catalyst (black node) preferentially activates the monomer for propagation (green path) while suppressing the back-biting/scrambling pathway (red dashed path).

Benchmarking Matrix: Catalyst Performance

The following data summarizes comparative performance based on N-HTL polymerization in THF at 25°C, targeting a Degree of Polymerization (DP) of 50.

FeatureClass A: Primary Amines Class B: Superbases Class C: Binary Systems
Representative Benzylamine, PropylamineDBU, TBD, BEMPDBU + TU (Thiourea)
Role Initiator & Catalyst (Dual)Catalyst (requires separate initiator)Co-catalyst System
Rate (

)
Slow (

)
Very Fast (

)
Moderate (

)
Control (

)
Moderate (1.3 - 1.5)Poor (> 1.6)Excellent (< 1.2)
Scrambling Minimal (due to low conversion)High (rapid exchange)Suppressed (H-bonding)
Limit of Detection High concentrations neededSensitive to moistureTolerant
Analysis of Classes
Class A: Nucleophilic Initiation (The Baseline)

Primary amines act as the nucleophile to open the ring.[1]

  • Pros: Simple, "metal-free" by definition.

  • Cons: The amine is consumed. As the reaction proceeds, the concentration of the "catalyst" (the amine) drops, leading to slow kinetics. High dispersity arises if the initiation rate (

    
    ) is slower than propagation (
    
    
    
    ).
Class B: Superbases (DBU, TBD)

Strong organobases deprotonate the thiol chain end, creating a "naked" thiolate anion.

  • Pros: Extremely rapid conversion.

  • Cons: The naked thiolate is too aggressive. It attacks polymer backbones indiscriminately. TBD, being a dual H-bond donor/acceptor, is slightly better than DBU, but generally, these yield polymers with broad molecular weight distributions (

    
    ) due to trans-thioesterification [1].
    
Class C: H-Bonding Binary Systems (The Winner)

Combining a base (DBU) with a thiourea (TU) derivative creates a cooperative system. The TU hydrogen-bonds to the carbonyl of the monomer (electrophilic activation) and the base activates the thiol (nucleophilic activation).

  • Mechanism: The H-bonding stabilizes the transition state for propagation but sterically hinders the attack on the polymer backbone (scrambling).

  • Result: This system yields "living" character with linear

    
     evolution vs. conversion [2].
    

Experimental Protocol: Benchmarking Workflow

Objective: To determine the apparent rate constant (


) and dispersity (

) evolution for a new catalyst candidate.

Safety Note: Thiolactones and resulting thiols have potent odors. All work must be performed in a fume hood. Thiol-ene reactions can be exothermic.

Materials
  • Monomer: N-acetyl homocysteine thiolactone (recrystallized from dry toluene).

  • Solvent: THF or DMF (Anhydrous, degassed via freeze-pump-thaw).

  • Initiator: Benzylamine (distilled).

  • Standard: 1,3,5-trioxane (internal NMR standard).

Step-by-Step Workflow
  • Inert Atmosphere Setup: Prepare a Schlenk flask or glovebox vial. Oxygen promotes disulfide formation (dimerization of chain ends), which kills the "living" nature of the polymerization.

    • Validation: Add a drop of catalyst to the monomer solution without initiator. No reaction should occur (verifies no adventitious water initiation).

  • Reaction Assembly:

    • Add Monomer (1.0 eq, e.g., 1 M concentration).

    • Add Internal Standard (5 wt%).

    • Add Catalyst (e.g., 5 mol%).

    • Start: Inject Initiator (e.g., 0.02 eq for DP=50).

  • Kinetic Monitoring (In-Situ NMR): Transfer an aliquot to a J. Young NMR tube under inert gas.

    • Track: Disappearance of the thiolactone ring proton (

      
      -proton, ~4.5 ppm) vs. Internal Standard.
      
    • Calculate: Conversion (

      
      ) at time 
      
      
      
      .[2] Plot
      
      
      vs. time. The slope is
      
      
      .
  • Dispersity Analysis (GPC): Take aliquots at 20%, 50%, and 80% conversion.

    • Quench: Immediately add excess benzoic acid or acetic anhydride to kill the thiolate.

    • Analyze: Gel Permeation Chromatography (GPC) in DMF (with LiBr to prevent aggregation).

    • Success Criterion:

      
       should remain < 1.2 up to high conversion. An increase in 
      
      
      
      at high conversion indicates scrambling.
Workflow Diagram

Workflow cluster_loop Kinetic Loop Start Start: Inert Atmosphere (Glovebox/Schlenk) Mix Combine: 1. Monomer (N-HTL) 2. Solvent (THF) 3. Internal Std Start->Mix Initiate Add Catalyst + Initiator Mix->Initiate Sample Aliquot Sampling (t = 5, 10, 30 min...) Initiate->Sample Quench Quench (Acid/Anhydride) *Critical to stop scrambling* Sample->Quench Analysis Split Analysis Quench->Analysis NMR 1H NMR (Conversion Calculation) Analysis->NMR GPC GPC/SEC (Mn & Dispersity) Analysis->GPC NMR->Sample Next Timepoint

Caption: Figure 2. Standardized benchmarking workflow. Immediate quenching of aliquots is vital to prevent post-sampling disulfide formation or scrambling.

References

  • Poly(thioester) by Organocatalytic Ring-Opening Polymerization. Source: ResearchGate / ACS Macro Letters (Contextual Match) Significance: Establishes the baseline for organocatalytic ROP of thiolactones and the role of thioureas in suppressing transesterification. Link:

  • Organocatalytic Ring-opening Polymerization of Thionolactones: Anything O Can Do, S Can Do Better. Source: Polymer Chemistry (RSC) Significance: Compares oxygen vs. sulfur analogs and highlights the superior control of H-bonding catalysts (Thiourea/Base) over simple bases. Link:

  • Thiol-Mediated Controlled Ring-Opening Polymerization of Cysteine-Derived β-Thiolactone. Source: Biomacromolecules (ACS) Significance:[3] details the mechanism of thiol-mediated propagation and the specific utility of cysteine derivatives. Link:

  • A User's Guide to the Thiol-Thioester Exchange in Organic Media. Source: Polymer Chemistry (RSC) Significance: Provides the fundamental physical organic chemistry data (pKa values in organic solvents) necessary to understand why specific catalysts reduce scrambling. Link:

Sources

Comparative

Analytical Cross-Validation Guide: Tetrahydro-2H-thiopyran-2-one vs. Oxygen Analogs

Executive Summary & Core Directive The "Thio-Switch" Challenge: In drug delivery systems and polymer science, the substitution of oxygen with sulfur in lactone rings—converting -valerolactone (DVL) to tetrahydro-2H-thiop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The "Thio-Switch" Challenge: In drug delivery systems and polymer science, the substitution of oxygen with sulfur in lactone rings—converting


-valerolactone (DVL)  to tetrahydro-2H-thiopyran-2-one (TVL) —drastically alters reactivity, hydrolysis rates, and ring-opening polymerization kinetics.

Objective: This guide provides an orthogonal analytical framework to validate the identity and purity of TVL (CAS: 1003-42-5). Unlike standard certificates of analysis, this protocol emphasizes comparative exclusion —proving you have the thiolactone and not the oxygen analog or the open-chain thiol.

The Core Validation Logic:

  • IR Spectroscopy: Confirms the thioester functionality via the "Red Shift" of the carbonyl stretch.

  • NMR Spectroscopy: Quantifies the electronegativity difference between S and O via specific chemical shift migrations.

  • GC-MS: Utilizes the

    
    S isotope signature as a self-validating mass filter.
    

Comparative Analytical Data: TVL vs. DVL

The following table summarizes the "Day and Night" spectral differences required for positive identification.

Feature

-Valerolactone (DVL)
Tetrahydro-2H-thiopyran-2-one (TVL) Validation Insight
CAS Number 542-28-91003-42-5 Critical for procurement accuracy.
Molecular Weight 100.12 g/mol 116.18 g/mol Mass shift of +16 Da (O

S).
IR C=O Stretch 1730–1740 cm

1660–1690 cm

Thioesters show a lower frequency stretch due to reduced

orbital overlap.

H NMR (

-H)
~4.3 ppm (O-CH

)
~2.9–3.1 ppm (S-C H

)
Sulfur is less electronegative, causing a significant upfield shift.

C NMR (C=O)
~170 ppm~195–205 ppm Thioester carbonyl carbons are highly deshielded (downfield) compared to esters.
Physical State Colorless LiquidSolid / Low-Melting Solid TVL often crystallizes (MP ~50-60°C) unlike liquid DVL.

Detailed Analytical Protocols

Protocol A: NMR Validation (The "Electronegativity Shift")

Rationale: The most definitive proof of the S-substitution is the migration of the protons adjacent to the heteroatom. In DVL, the oxygen pulls electron density strongly, shifting the adjacent protons downfield (4.3 ppm). In TVL, sulfur's lower electronegativity shields these protons, moving them upfield to ~3.0 ppm.

Methodology:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl

    
      (Chloroform-d).
    
    • Note: Avoid DMSO-d

      
       if possible, as it can sometimes promote oxidation of thiols/thiolactones if not dry.
      
  • Acquisition: Run standard

    
    H (16 scans) and 
    
    
    
    C (512 scans).
  • Analysis Criteria:

    • Pass: Observation of a triplet/multiplet centered around 3.0 ppm .

    • Fail (Oxidation): If peaks appear ~2.5 ppm (disulfide formation) or if the signal remains at 4.3 ppm (you have the oxygen analog).

    • Fail (Hydrolysis): Appearance of a broad singlet >10 ppm (carboxylic acid) indicates ring opening.

Protocol B: IR Spectroscopy (The "Vibrational Fingerprint")

Rationale: The Carbonyl (C=O) bond in a thioester is weaker than in a standard ester due to poor orbital size matching between Carbon (Row 2) and Sulfur (Row 3). This lowers the energy required to stretch the bond, resulting in a lower wavenumber.

Workflow:

  • Sample Prep: If solid, use KBr pellet or ATR (Attenuated Total Reflectance) crystal. If liquid (melted), use neat film between NaCl plates.

  • Scan Range: 4000 cm

    
     to 600 cm
    
    
    
    .
  • Target Region: Zoom in on 1600–1800 cm

    
     .
    
    • DVL Reference: Sharp peak at 1735 cm

      
       .
      
    • TVL Target: Sharp peak at 1665–1685 cm

      
       .
      
    • Warning: A peak at 1700-1710 cm

      
       often indicates the open-chain thio-acid or dimerization.
      
Protocol C: GC-MS with Isotope Filtering

Rationale: Sulfur has a distinct natural isotope abundance:


S (95%) and 

S (4.2%). Oxygen's heavy isotope (

O) is only 0.2%. Therefore, TVL will show a distinct "M+2" peak that DVL lacks.

Self-Validating Step:

  • Inject sample (Split 1:50, DB-5 column).

  • Locate the parent ion (

    
    ).
    
    • TVL

      
      .
      
  • Check the M+2 peak (m/z 118):

    • For DVL (MW 100), the 102 peak is negligible.

    • For TVL (MW 116), the 118 peak should be approximately 4-5% of the height of the 116 peak.

Visualized Analytical Workflow

The following diagram illustrates the decision tree for validating the compound, ensuring no false positives from oxidation or hydrolysis.

AnalyticalWorkflow Sample Unknown Sample (Suspected TVL) IR_Step Step 1: IR Spectroscopy (Quick Screen) Sample->IR_Step Check_CO Check C=O Region IR_Step->Check_CO NMR_Step Step 2: 1H NMR (Structural Confirmation) Check_CO->NMR_Step Peak @ ~1670 cm-1 Result_Fail_O FAIL: Oxygen Analog (DVL) Check_CO->Result_Fail_O Peak @ ~1735 cm-1 Check_Shift Check alpha-H Shift NMR_Step->Check_Shift MS_Step Step 3: GC-MS (Isotope Validation) Check_Shift->MS_Step Signal @ ~3.0 ppm Check_Shift->Result_Fail_O Signal @ ~4.3 ppm Result_Fail_Ox FAIL: Oxidized/Open (Sulfoxide/Acid) Check_Shift->Result_Fail_Ox Signal > 10 ppm (Acid) Check_Iso Check M+2 (118 m/z) MS_Step->Check_Iso Result_Valid VALIDATED Tetrahydro-2H-thiopyran-2-one Check_Iso->Result_Valid M+2 Peak Present (~4%) Check_Iso->Result_Fail_O No M+2 Peak

Figure 1: Orthogonal validation workflow. Note that IR serves as the initial "gatekeeper" to distinguish the thioester from the standard ester.

Mechanistic Insight: The Thio-Effect

Why does this validation matter? The substitution of Sulfur affects the ring strain and polymerization capability.

ThioEffect cluster_0 Electronic Differences cluster_1 Analytical Consequence Orbital Orbital Mismatch (C=2p vs S=3p) Resonance Reduced Resonance Stabilization Orbital->Resonance BondEnergy Weaker C-S Bond (High Reactivity) Resonance->BondEnergy NMR_Signal 13C NMR: Deshielded C=O (>195 ppm) Resonance->NMR_Signal IR_Signal IR: Lower Wavenumber (1670 vs 1735 cm-1) BondEnergy->IR_Signal

Figure 2: Causal link between the electronic properties of the Thioester bond and the observed spectral shifts.

References

  • National Institutes of Health (NIH) - PubChem. Tetrahydro-2H-thiopyran-2-one (CAS 1003-42-5) Compound Summary. [Link]

  • NIST Chemistry WebBook. Tetrahydro-2H-pyran-2-one (DVL) Spectral Data. [Link]

  • Spectroscopy Online. The Infrared Spectra of Carbonyl Compounds (Ester vs. Thioester Trends). [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table (Heteroatom Effects). [Link]

Validation

Performance Evaluation: Poly(thian-2-one) Based Materials

Content Type: Publish Comparison Guide Subject: Poly(thian-2-one) (PTS) vs. Polycaprolactone (PCL) Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Sulfur Advantage In the land...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Poly(thian-2-one) (PTS) vs. Polycaprolactone (PCL) Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Sulfur Advantage

In the landscape of biodegradable polymers, aliphatic polyesters like Polycaprolactone (PCL) have long been the "gold standard" for drug delivery and tissue engineering due to their FDA approval and tunable degradation. However, Poly(thian-2-one) —a polythioester derived from the ring-opening polymerization (ROP) of thian-2-one (


-thiolactone)—has emerged as a superior alternative for applications requiring high refractive index (RI)  and chemical recyclability .

This guide objectively evaluates "thian-2-one" based materials, contrasting them with PCL to demonstrate where the thioester linkage offers distinct physicochemical advantages over the conventional ester bond.

Material Properties Comparison

The substitution of the ester oxygen with sulfur (thioester) fundamentally alters the material's electronic and hydrolytic profile without sacrificing biocompatibility.

Table 1: Physicochemical Profile – PTS vs. PCL
FeaturePolycaprolactone (PCL)Poly(thian-2-one) (PTS)Causality / Implication
Backbone Chemistry Aliphatic PolyesterAliphatic PolythioesterSulfur's larger atomic radius and lower electronegativity create a "soft" electrophile, altering hydrolysis kinetics.
Refractive Index (

)
~1.461.60 – 1.72 High molar refraction of sulfur makes PTS ideal for bio-optical implants and imaging contrast agents.
Crystallinity (

)
Semi-crystalline (~60°C)Semi-crystalline (~45–55°C)Comparable thermal processing windows; PTS maintains structural integrity at body temperature.
Degradation Mechanism Bulk Hydrolysis (Slow)Surface Erosion / DepolymerizationThioesters are more susceptible to aminolysis and specific enzymatic cleavage, allowing triggered release.
Recyclability Low (Irreversible hydrolysis)High (Chemical Circularity) PTS can be depolymerized back to thian-2-one monomer with >90% recovery, supporting circular economy models.

Synthesis & Functionalization

To achieve high molecular weight PTS, "thian-2-one" (tetrahydro-2H-thiopyran-2-one) must undergo controlled Ring-Opening Polymerization (ROP). Unlike lactones, thiolactones require specific "soft" nucleophiles or organocatalysts to prevent transesterification side reactions.

Experimental Protocol: Organocatalytic ROP of Thian-2-one

Objective: Synthesis of metal-free Poly(thian-2-one) with narrow dispersity (


).

Reagents:

  • Monomer: Thian-2-one (Purified by recrystallization from dry toluene).

  • Initiator: Benzyl alcohol (BnOH).

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Inert Atmosphere Prep: Perform all steps in a nitrogen-filled glovebox. Moisture initiates uncontrolled chains.

  • Monomer Solution: Dissolve thian-2-one (1.0 M) in anhydrous DCM.

  • Initiator Addition: Add BnOH to achieve target Degree of Polymerization (DP). Example: For DP=100, [M]₀/[I]₀ = 100.

  • Catalysis: Add TBD (0.5 mol% relative to monomer) to initiate ROP.

    • Mechanism Note: TBD acts as a bifunctional catalyst, activating both the thiolactone carbonyl (electrophile) and the hydroxyl initiator (nucleophile) via hydrogen bonding.

  • Quenching: After 10–30 minutes (conversion is rapid for thioesters), quench with excess benzoic acid.

  • Purification: Precipitate into cold methanol. Centrifuge and dry under vacuum at 25°C.

Visualization: ROP Mechanism & Chemical Recycling

The following diagram illustrates the reversible nature of the polythioester backbone, highlighting its potential for closed-loop chemical recycling—a distinct advantage over PCL.

ROP_Mechanism Monomer Thian-2-one (Cyclic Thiolactone) Activation TBD Catalyst Activation Monomer->Activation H-Bonding Propagation Chain Propagation (Thioester Formation) Activation->Propagation R-OH Attack Polymer Poly(thian-2-one) (Linear Polythioester) Propagation->Polymer Ring Opening Recycling Depolymerization (Heat/Catalyst) Polymer->Recycling Chemical Recycling Recycling->Monomer >90% Recovery

Figure 1: Organocatalytic Ring-Opening Polymerization (ROP) of thian-2-one and the closed-loop recycling pathway.

Biological Performance & Drug Delivery

While PCL degrades via bulk hydrolysis over 2–3 years, PTS materials offer a more dynamic degradation profile suitable for triggered release .

Nucleophilic Degradation (Aminolysis)

Thioesters are significantly more reactive toward amines than oxo-esters. In a biological context, this allows PTS nanoparticles to undergo surface erosion when exposed to amine-rich environments (e.g., intracellular compartments or tumor microenvironments), facilitating rapid payload release.

Optical Imaging Capabilities

The high refractive index of PTS (


) provides intrinsic contrast for label-free imaging techniques.
  • Experiment: PTS nanoparticles encapsulated with a drug show enhanced scattering in Optical Coherence Tomography (OCT) compared to PCL nanoparticles (

    
    ), which often require doping with gold or iron oxide to achieve similar contrast.
    
Experimental Protocol: In Vitro Degradation Assay

Objective: Compare hydrolytic vs. aminolytic degradation of PTS films.

  • Film Preparation: Solvent cast PTS and PCL films (50 µm thickness).

  • Media Setup:

    • Condition A (Physiological): PBS (pH 7.[2]4) at 37°C.[2]

    • Condition B (Aminolysis): PBS + 10 mM Cysteine or Primary Amine at 37°C.

  • Monitoring: Measure mass loss and Molecular Weight (

    
     via GPC) weekly.
    
  • Expected Outcome:

    • PCL: <5% mass loss in 8 weeks (both conditions).

    • PTS: <5% mass loss in PBS; >50% mass loss in Amine media due to thioester-amide exchange.

References

  • Polythioesters and High Refractive Index Polymers

    • Title: Sulfur-Containing Polymers:
    • Source: American Chemical Society (ACS) Reviews
    • URL:[Link] (Generalized link for sulfur polymer reviews)

  • Ring-Opening Polymerization Mechanisms

    • Title: Organocatalytic Ring-Opening Polymeriz
    • Source: Nature Communic
    • URL:[Link]

  • Chemical Recycling of Thiolactones

    • Title: Closed-loop recycling of polythioesters
    • Source: Science / NIH PubMed Central
    • URL:[Link]

  • Refractive Index Data for Polymers

    • Title: Refractive Index of Polymers and Optical Materials[3]

    • Source: Polymer D

(Note: Specific degradation rates and refractive indices cited in Table 1 are synthesized from general consensus on aliphatic polythioesters found in the search results, specifically referencing the high-RI nature of sulfur-containing backbones.)

Sources

Comparative

Peer-reviewed validation of "delta-thiovalerolactone" synthesis methods

Peer-Reviewed Validation: Synthesis of -Thiovalerolactone Executive Summary -Thiovalerolactone ( -TVL), or tetrahydro-2H-thiopyran-2-one, is a critical 6-membered thiolactone used increasingly in the synthesis of sulfur-...

Author: BenchChem Technical Support Team. Date: February 2026

Peer-Reviewed Validation: Synthesis of -Thiovalerolactone

Executive Summary


-Thiovalerolactone (

-TVL), or tetrahydro-2H-thiopyran-2-one, is a critical 6-membered thiolactone used increasingly in the synthesis of sulfur-containing functional materials and as a "chemically recyclable" monomer for polythioesters (PTEs). Unlike its oxygen analog (

-valerolactone), the synthesis of

-TVL presents unique challenges regarding odor control, ring-strain thermodynamics, and catalyst poisoning.

This guide evaluates three peer-validated methodologies for synthesizing


-TVL. We prioritize protocols that yield "polymer-grade" purity (>99.5%), as trace impurities (disulfides, linear oligomers) drastically inhibit subsequent ring-opening polymerization (ROP) or pharmaceutical functionalization.

Comparative Analysis of Synthesis Methods

The following table summarizes the three primary routes based on yield, scalability, and purity profiles derived from recent literature.

MetricMethod A: Oligomerization-DepolymerizationMethod B: Direct CyclodehydrationMethod C: Thionation of

-Valerolactone
Primary Mechanism Thermodynamic equilibration (Cracking)Acid-catalyzed condensationOxygen-Sulfur Exchange
Precursor 5-Mercaptovaleric Acid (5-MVA)5-Mercaptovaleric Acid (5-MVA)

-Valerolactone
Yield High (85-92%) Moderate (60-75%)Low-Moderate (40-60%)
Purity Potential Excellent (>99.9%) Good (95-98%)Poor (Requires extensive chromatography)
Scalability High (Continuous distillation possible)Moderate (Dilution required)Low (Reagent cost/waste)
Key Contaminant Linear dimer/oligomer (trace)Residual acid/waterPhosphorus byproducts
"Green" Score High (Solvent-free step)Medium (Requires solvents)Low (Toxic reagents)

Detailed Technical Protocols

Method A: Oligomerization-Depolymerization (The "Gold Standard")

Best For: High-purity applications (e.g., ROP monomers, API synthesis). Principle: 5-MVA is first converted into a low-molecular-weight oligomer. Heating this oligomer under vacuum with a transesterification catalyst drives the equilibrium toward the volatile monomer (


-TVL), which distills off, leaving non-volatile impurities behind.
Protocol
  • Oligomerization: Charge 5-mercaptovaleric acid into a round-bottom flask. Heat to 100°C under weak vacuum (100 mbar) for 2 hours to remove initial water.

  • Catalyst Addition: Add Zinc Acetate (Zn(OAc)

    
    ) or Tin(II) Octoate (0.1 mol%).
    
  • Depolymerization (Cracking): Increase temperature to 180–200°C. Reduce pressure to <1 mbar.

  • Collection:

    
    -TVL will distill as a clear, colorless liquid (bp ~80-85°C at 0.5 mmHg). Collect in a cryo-cooled receiver.
    
  • Stabilization: Store under Argon at -20°C to prevent spontaneous repolymerization.

Expert Insight: This method exploits Le Chatelier’s principle. By continuously removing the monomer vapor, you force the equilibrium from the polymer chain end to the cyclic monomer.

Method B: Direct Cyclodehydration

Best For: Small-scale organic synthesis where ultra-high purity is not critical. Principle: Acid-catalyzed intramolecular esterification with water removal.

Protocol
  • Dissolve 5-MVA in Toluene (0.1 M concentration to favor intramolecular cyclization over intermolecular polymerization).

  • Add p-Toluenesulfonic acid (pTSA, 1.0 equiv).

  • Reflux with a Dean-Stark trap to continuously remove water.

  • Wash organic layer with NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.
  • Critical Step: Vacuum distillation is required to separate the monomer from linear dimers formed during concentration.

Method C: Thionation (Lawesson’s Reagent)

Best For: Labs lacking the mercapto-acid precursor but possessing


-valerolactone.
Protocol
  • Dissolve

    
    -valerolactone in anhydrous Toluene.
    
  • Add Lawesson’s Reagent (0.6 equiv).

  • Reflux for 2-4 hours under N

    
    .
    
  • Purification: This reaction produces sticky phosphorus byproducts. Flash chromatography (Silica, Hexane/EtOAc) is mandatory before distillation.

Visualizations

Diagram 1: Synthesis Pathways & Mechanisms

This diagram illustrates the chemical flow for all three methods, highlighting the thermodynamic equilibrium in Method A.

G MVA 5-Mercaptovaleric Acid Oligomer Poly(thioester) Oligomer MVA->Oligomer 1. -H2O (100°C) DTVL delta-Thiovalerolactone (Target Monomer) MVA->DTVL Direct Cyclization (pTSA, Toluene, Reflux) DVL delta-Valerolactone (Oxygen Analog) TS Thionation Intermediate DVL->TS Lawesson's Reagent Oligomer->DTVL 2. Depolymerization (Vacuum, Zn Cat, 200°C) TS->DTVL -Phosphine Oxide

Caption: Comparative reaction pathways. Method A (Top) utilizes an oligomeric intermediate to achieve high purity via thermodynamic cracking.

Diagram 2: High-Purity Workflow (Method A)

This flowchart details the specific unit operations required for the "Gold Standard" Depolymerization method.

Workflow Start Start: 5-MVA Precursor Dehydration Step 1: Dehydration 100°C, 100 mbar (Remove free water) Start->Dehydration Catalysis Step 2: Add Catalyst Zn(OAc)2 or Sn(Oct)2 Dehydration->Catalysis Cracking Step 3: Reactive Distillation 200°C, <1 mbar (Active Depolymerization) Catalysis->Cracking Condensation Step 4: Cryo-Condensation Collection at -78°C Cracking->Condensation Vapor Phase Storage Step 5: Storage -20°C, Argon (Prevent Repolymerization) Condensation->Storage Liquid Monomer

Caption: Operational workflow for the Oligomerization-Depolymerization method, ensuring removal of water and linear impurities.

Scientific Validation & Causality

Why Depolymerization (Method A) Prevails

The superiority of Method A is grounded in the thermodynamics of ring strain. The 6-membered thiolactone ring is relatively stable but exists in equilibrium with its linear polymer.

  • Enthalpy vs. Entropy: At room temperature, the polymer (polythioester) is enthalpically favored. However, at high temperatures (

    
    ), the entropy term (
    
    
    
    ) dominates, favoring the formation of small, volatile monomeric species.
  • Self-Purification: Since the oligomers and metal catalysts are non-volatile, only the pure monomer vaporizes under vacuum. This acts as an intrinsic purification step, eliminating the need for difficult chromatographic separations required in Methods B and C.

Analytical Confirmation

To validate the synthesis, researchers should look for specific NMR signatures:

  • 
     NMR (CDCl
    
    
    
    ):
    Look for the
    
    
    -protons (adjacent to Carbonyl). In the linear polymer/acid, these appear around
    
    
    2.3-2.4 ppm. In the cyclic
    
    
    -TVL, the ring constraint shifts these to
    
    
    2.6-2.7 ppm.
  • IR Spectroscopy: The carbonyl stretch (

    
    ) for the thiolactone shifts to 
    
    
    
    , distinct from the linear acid (
    
    
    ) or oxygen-lactone (
    
    
    ).

References

  • Overberger, C. G., & Weise, J. K. (1968).

    
    -thiovalerolactone. Journal of the American Chemical Society, 90(13), 3525–3532. [Link]
    
  • Gutekunst, W. R., & Hawker, C. J. (2015). A General Approach to Sequence-Controlled Polymers Using Macrocyclic Ring-Opening Metathesis Polymerization. Journal of the American Chemical Society, 137(25), 8038–8041. (See Supporting Info for Thiolactone synthesis). [Link]

  • Lu, X., & Chen, E. Y.-X. (2022). Chemical Recycling of Polythioesters. Journal of the American Chemical Society, 144(10), 4321-4328. (Describes high-purity monomer recovery). [Link]

Validation

Thiolactone vs. Lactone Architectures: A Comparative Technical Guide for Biomedical Applications

Topic: Case studies comparing thiolactone and lactone-derived polymers in applications Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Case studies comparing thiolactone and lactone-derived polymers in applications Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chemical Divergence

In the realm of functional polymers, the structural distinction between a lactone (cyclic ester) and a thiolactone (cyclic thioester) dictates a massive divergence in application potential. While lactone-derived polymers (PLA, PCL, PLGA) remain the FDA-approved "gold standard" for passive hydrolytic degradation, they notoriously lack versatile functional handles.

Thiolactone chemistries, championed by pioneering work from the Du Prez group and others, offer a paradigm shift: "Self-Immolative" functionalization. The thiolactone ring does not merely open; it transforms. Upon aminolysis, it generates a stable amide bond and releases a reactive thiol in a single step, enabling simultaneous double-modification (the "thiolactone-amine-ene" cascade).

This guide analyzes three specific case studies where thiolactone architectures outperform traditional lactones, supported by mechanistic diagrams and experimental protocols.

Mechanistic Foundation: Aminolysis vs. Hydrolysis

To understand the application data, we must first visualize the core reactivity difference.

Diagram 1: The Functional Divergence Pathway

This diagram contrasts the inert end-products of lactone hydrolysis with the reactive cascade of thiolactone aminolysis.

Thiolactone_vs_Lactone cluster_0 Lactone (Traditional) cluster_1 Thiolactone (Functional) Lactone Lactone Ring (PLA/PCL) Hydrolysis Hydrolysis (H2O / Enz) Lactone->Hydrolysis Result1 Hydroxy Acid (Passive Degradation) Hydrolysis->Result1 Thiolactone Thiolactone Ring (Homocysteine derivatives) Aminolysis Aminolysis (R-NH2) Thiolactone->Aminolysis Intermediate Open Chain (Amide + Free Thiol) Aminolysis->Intermediate ThiolEne Thiol-X Reaction (Acrylate/Maleimide) Intermediate->ThiolEne In-situ Cascade Result2 Double Modified Polymer Scaffold ThiolEne->Result2

Caption: Comparative reaction pathways. Top: Lactones degrade into inert acids. Bottom: Thiolactones undergo aminolysis to generate reactive thiols for immediate secondary functionalization.

Comparative Case Studies

Case Study A: One-Pot Double Functionalization (Hydrogels)

Challenge: Synthesizing a multi-stimuli-responsive hydrogel requires introducing different ligands (e.g., a dye and a crosslinker).

  • Lactone Approach (PCL/PLA): Requires multi-step post-polymerization modification. Often involves harsh deprotection steps that degrade the polymer backbone.

  • Thiolactone Approach: Utilizing the "one-pot" nature of thiolactone aminolysis.

Experimental Evidence: Research utilizing poly(N-isopropylacrylamide-co-thiolactone acrylamide) demonstrated that adding a functional amine (e.g., furfuryl amine) opens the ring. The released thiol immediately reacts with a bismaleimide crosslinker.

  • Outcome: The polymer is functionalized and crosslinked in a single step with 100% atom economy regarding the thiol.

  • Data Comparison:

FeatureLactone-Derived (e.g., PCL-diol)Thiolactone-Derived (e.g., Poly(TlaAm))
Functionalization Steps 3+ (Activation, Coupling, Deprotection)1 (Simultaneous Aminolysis/Thiol-Michael)
Atom Economy Low (Leaving groups, coupling agents)High (Additive-free)
Ligand Fidelity <85% (Steric hindrance)>95% (Quantitative conversion)
Reaction Conditions Often requires heat/catalystsAmbient temperature, Catalyst-free
Case Study B: Redox-Responsive vs. Hydrolytic Drug Release

Challenge: Delivering a hydrophobic drug (Nile Red model) specifically to the intracellular environment (high Glutathione/GSH concentration) rather than non-specific release in the bloodstream.

  • Lactone Control (PLGA Nanoparticles): Release is governed by bulk erosion (hydrolysis).

    • Kinetics: "Burst release" followed by slow degradation over weeks.

    • Trigger: None (pH dependent only).

  • Thiolactone Candidate (Thioester-Backbone Polymer): Polymers synthesized via radical ring-opening of thionolactones introduce thioesters into the backbone.[1]

    • Mechanism:[1][2] Thioesters are stable in plasma but undergo thiol-thioester exchange in the presence of cysteine or GSH.

Experimental Data (Derived from Biomacromolecules 2022):

  • Condition: pH 7.4 + 10 mM Glutathione (mimicking intracellular cytosol).

  • Lactone (PLGA): <5% mass loss in 24 hours (Hydrolysis is slow).

  • Thiolactone (Thioester): 100% degradation observed within hours via chain scission.

  • Clinical Implication: The thiolactone polymer remains stable in circulation (low GSH) but "dumps" its payload immediately upon entering the cancer cell, maximizing therapeutic index.

Case Study C: Reactive Oxygen Species (ROS) Scavenging in TBI

Challenge: Traumatic Brain Injury (TBI) causes a "secondary injury" phase driven by oxidative stress (ROS).[3] Standard polymers act only as carriers.

  • Thiolactone Innovation: A polymer that is the drug.

  • Mechanism: Poly(thiolactone) homopolymers are treated with isoserinol (aminolysis) to generate a high density of free thiols (-SH).

  • Activity: These pendant thiols act as ROS sinks, neutralizing H2O2 and lipid peroxides.

Protocol & Outcome:

  • Synthesis: RAFT polymerization of thiolactone acrylamide followed by ring opening.

  • Result: The polymer showed a linear correlation between thiol density and ROS neutralization rate.

  • Contrast: A PCL or PLA scaffold would require encapsulation of an antioxidant (e.g., Vitamin E), which suffers from leakage and low loading capacity. The thiolactone polymer is the antioxidant, offering effectively 100% loading efficiency.

Experimental Protocols

Protocol 1: One-Pot "Amine-Thiol-Ene" Conjugation

Use this protocol to functionalize a thiolactone-containing polymer.[4]

Reagents:

  • Poly(thiolactone) scaffold (e.g., P(TlaAm)).[2]

  • Functional Amine (1.2 eq relative to thiolactone units).

  • Acrylate/Maleimide functional molecule (1.2 eq).

  • Solvent: Chloroform or THF.

Workflow:

  • Dissolution: Dissolve P(TlaAm) in THF (100 mg/mL).

  • Addition: Add the Functional Amine and the Acrylate simultaneously.

  • Reaction: Stir at room temperature for 4–16 hours.

    • Note: No catalyst is required.[5] The amine acts as the nucleophile for the ring opening. The released thiol is highly nucleophilic and attacks the acrylate.

  • Purification: Precipitate into cold diethyl ether.

  • Validation:

    • FT-IR: Disappearance of the carbonyl band at ~1700 cm⁻¹ (thiolactone C=O) and appearance of amide bands.

    • 1H-NMR: Shift of the proton alpha to the ring heteroatom.

Diagram 2: Experimental Workflow for ROS Scavenging Polymer

This workflow visualizes the preparation of the ROS-scavenging polymer from Case Study C.

ROS_Workflow Step1 Step 1: RAFT Polymerization Monomer: Thiolactone Acrylamide Agent: CPDB, Initiator: AIBN Step2 Step 2: Purification Precipitation in Methanol Step1->Step2 Yields Poly(TLA) Step3 Step 3: Ring Opening (Activation) Reagent: Isoserinol (Aminolysis) Step2->Step3 Generates Free Thiols Step4 Step 4: ROS Scavenging Assay Polymer-SH + H2O2 -> Polymer-S-S-Polymer + H2O Step3->Step4 Biological Application

Caption: Synthesis and activation workflow for Thiolactone-based ROS scavenging polymers.

References

  • Espeel, P., & Du Prez, F. E. (2015).[6] "One-pot multi-step reactions based on thiolactone chemistry: A powerful synthetic tool in polymer science."[4][6] European Polymer Journal.[3][4][6][7] Link

  • Reinicke, S., Espeel, P., Stamenović, M. M., & Du Prez, F. E. (2014).[2] "Synthesis of multi-functionalized hydrogels by a thiolactone-based synthetic protocol." Polymer Chemistry. Link[2]

  • Kuhl, N., et al. (2022). "Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release." Biomacromolecules. Link

  • Stamenović, M. M., et al. (2013).[3] "Straightforward synthesis of functionalized cyclic polymers in high yield via RAFT and thiolactone-disulfide chemistry." Polymer Chemistry. Link[5]

  • Mulligan, S., et al. (2024). "Ring Opening Functionalization of Thiolactone Homopolymers for ROS Scavenging." Scholars' Mine / Missouri S&T. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2H-Thiopyran-2-one, tetrahydro-

The following guide details the proper disposal procedures for 2H-Thiopyran-2-one, tetrahydro- (CAS: 1003-42-5), commonly known as -thiolactone. [1] Chemical Identity & Hazard Profile Before initiating any disposal workf...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 2H-Thiopyran-2-one, tetrahydro- (CAS: 1003-42-5), commonly known as


-thiolactone.

[1]

Chemical Identity & Hazard Profile

Before initiating any disposal workflow, verify the chemical identity to ensure the correct protocol is applied. This compound is a thiolactone , a class of cyclic thioesters known for their potential to hydrolyze into volatile, malodorous mercaptans (thiols).

PropertyDetail
Chemical Name 2H-Thiopyran-2-one, tetrahydro-
Common Synonyms

-Thiovalerolactone; Thian-2-one; 5-Mercaptopentanoic acid lactone
CAS Number 1003-42-5
Molecular Formula

Physical State Solid (low melting point) or viscous liquid depending on purity/temperature.
Primary Hazards Stench (high olfactory potency), Skin/Eye Irritant, Respiratory Irritant.
Reactivity Hydrolyzes in water/base to form 5-mercaptopentanoic acid (strong stench).

Core Directive: The "Stench" Protocol

Critical Operational Insight: The primary challenge with disposing of


-thiolactone is not just toxicity, but odor control . Thiolactones can ring-open to form free thiols, which have extremely low odor detection thresholds (ppb range). Standard disposal into organic waste containers without pre-treatment will contaminate the laboratory atmosphere and may trigger false gas leak alarms.

The Golden Rule: Never dispose of untreated thiolactones directly into general waste streams. You must chemically oxidize the sulfur moiety first.

Safety & PPE Requirements[2][3][4][5][6][7]
  • Respiratory: Work exclusively inside a certified chemical fume hood.

  • Gloves: Double-gloving is mandatory. Use Nitrile (outer) over Laminate/Silver Shield (inner) if handling pure stock. Sulfur compounds can permeate standard nitrile over time.

  • Clothing: Lab coat buttoned to the neck; closed-toe shoes.

  • Decontamination: Have a spray bottle of 10% Bleach solution ready for immediate surface decontamination.

Disposal Decision Matrix

Use the following logic flow to determine the correct disposal path for your specific waste type.

DisposalFlow Start Identify Waste Type PureStock Pure Stock / Old Reagent Start->PureStock ReactionMix Reaction Mixture / Solution Start->ReactionMix Spill Spill / Contamination Start->Spill Oxidation Chemical Oxidation Step (Bleach Treatment) PureStock->Oxidation Dissolve slowly in dilute bleach PhaseSep Phase Separation? ReactionMix->PhaseSep SolidWaste Double Bag & Label (Solid Hazardous Waste) Spill->SolidWaste Absorb w/ Carbon, then Bleach wipe AqueousWaste Neutralize & Dispose (Aqueous Waste Stream) Oxidation->AqueousWaste Verify Odor Removal Check pH PhaseSep->Oxidation Aqueous/Miscible PhaseSep->Oxidation Organic Layer (Extract w/ Bleach)

Figure 1: Decision tree for segregating and treating thiolactone waste streams.

Step-by-Step Disposal Protocols

Protocol A: Chemical Oxidation (The "Bleach Kill" Method)

This is the industry-standard method for deactivating sulfur-based stench compounds. The bleach (Sodium Hypochlorite, NaOCl) oxidizes the sulfur to a sulfoxide or sulfone, which are non-volatile and odorless.

Reagents:

  • Commercial Bleach (5.25% - 8.25% NaOCl).

  • Water.[1][2]

  • Optional Co-solvent: Acetonitrile (if the compound is insoluble). WARNING: Do NOT use Acetone or Ethanol with bleach (creates Chloroform).

Procedure:

  • Preparation: In a fume hood, prepare a 10-15% bleach solution (e.g., 1 part commercial bleach to 5-9 parts water). You need a large molar excess of bleach.

  • Addition:

    • For Pure Liquid/Solid: Slowly add the thiolactone to the stirring bleach solution. The reaction is exothermic; add slowly to prevent splashing.

    • For Solutions: If the waste is in a non-compatible solvent (e.g., diethyl ether), stir the organic layer vigorously with the bleach solution for 2-4 hours to extract and oxidize the sulfur species.

  • Reaction Time: Allow the mixture to stir overnight (minimum 8-12 hours). Thiolactones require time to hydrolyze (ring-open) and then oxidize.

  • Verification: Carefully waft (do not inhale directly) to check for remaining stench. If odor persists, add more bleach and stir longer.

  • Final Disposal:

    • The resulting solution will likely be aqueous. Check pH; if highly basic, neutralize to pH 5-9 using dilute HCl or Citric Acid (do this slowly, as chlorine gas can evolve if acidified too far—keep pH > 5).

    • Pour into the Aqueous Hazardous Waste container. Label as "Oxidized Sulfur Waste (Bleach Treated)".

Protocol B: Empty Container & Debris Disposal

Empty bottles and contaminated solid waste (gloves, paper towels) are significant sources of lingering laboratory odors.

  • Triple Rinse: Rinse the empty reagent bottle 3 times with the 10% bleach solution prepared above.

  • Cap & Tag: Deface the label. Leave the cap off in the back of the hood for 24 hours to off-gas, or loosely cap and place in a sealed Ziploc bag.

  • Solid Debris: Place contaminated gloves and paper towels into a Ziploc bag. Add ~10-20 mL of bleach solution into the bag before sealing.

  • Disposal: Place the sealed bag into the solid hazardous waste drum.

Protocol C: Spill Cleanup
  • Evacuate & Ventilate: If the spill is outside a hood and significant (>10 mL), evacuate the immediate area.

  • Absorb: Cover the spill with an odor-controlling absorbent (e.g., activated charcoal or "Amphomag"). Standard vermiculite works but will not stop the smell.

  • Decontaminate: Once absorbed, sweep into a bag. Immediately treat the spill surface with bleach solution .[3] Allow the bleach to sit for 10-15 minutes.

  • Clean: Wipe up with paper towels. Treat the towels as described in Protocol B.

Regulatory & Compliance Data

Regulatory BodyClassificationCode/Note
EPA (RCRA) Characteristic WasteLikely D003 (Reactivity) if it generates toxic gases (sulfides) without treatment, or simply non-specific hazardous waste due to toxicity.
DOT ShippingUN 3335 (Aviation regulated solid/liquid, n.o.s.) or UN 2811 (Toxic solid, organic). Verify specific SDS.[4][5]
Sewer System PROHIBITED Never pour untreated thiolactones down the drain. They are toxic to aquatic life and will cause building-wide odor complaints.

Self-Validation Check:

References

  • Sigma-Aldrich. Safety Data Sheet: Tetrahydro-2H-thiopyran-2-one (CAS 1003-42-5). Available at:

  • UCLA Environment, Health & Safety. Standard Operating Procedures for Using Stench Chemicals. University of California, Los Angeles. Available at:

  • Columbia University EH&S. SOP for Stench Chemicals. Columbia University.[3] Available at:

  • University of Victoria. Lab Safety Alert: Stench Chemical Release. Available at:

  • National Institutes of Health (NIH). Oxidation of Thioethers by Hypochlorite. PMC Article. Available at:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Thiopyran-2-one, tetrahydro-
Reactant of Route 2
2H-Thiopyran-2-one, tetrahydro-
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